Neuraminidase-IN-15
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H21F3N2O8 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(2R,3R,4S)-3-[(4-methylbenzoyl)amino]-4-[(2,2,2-trifluoroacetyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C19H21F3N2O8/c1-8-2-4-9(5-3-8)16(28)24-13-10(23-18(31)19(20,21)22)6-12(17(29)30)32-15(13)14(27)11(26)7-25/h2-6,10-11,13-15,25-27H,7H2,1H3,(H,23,31)(H,24,28)(H,29,30)/t10-,11+,13+,14+,15+/m0/s1 |
InChI Key |
VNOKVSKDYRIIGJ-PWRGDLIESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N[C@@H]2[C@H](C=C(O[C@H]2[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2C(C=C(OC2C(C(CO)O)O)C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Neuraminidase-IN-15 on Newcastle Disease Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Neuraminidase-IN-15, a potent inhibitor of the Newcastle Disease Virus (NDV). The information presented herein is compiled from publicly available scientific literature and is intended to provide a comprehensive resource for researchers in virology and antiviral drug development.
Executive Summary
This compound is a sialic acid derivative that demonstrates significant inhibitory activity against the hemagglutinin-neuraminidase (HN) protein of the Newcastle Disease Virus. Its mechanism of action is centered on the competitive inhibition of the neuraminidase enzymatic activity, which is crucial for the release of progeny virions from infected host cells. By blocking this key step in the viral replication cycle, this compound effectively reduces viral spread and infection. This guide summarizes the quantitative efficacy of this compound, details the experimental protocols for its evaluation, and provides visual representations of its mechanism and the workflow for its characterization.
Quantitative Data Summary
The antiviral activity of this compound against the La Sota strain of Newcastle Disease Virus has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) as reported in the scientific literature.[1]
| Assay Type | Target | Virus Strain | Cell Line | IC50 Value (µM) |
| Neuraminidase Inhibition Assay | HN Neuraminidase Activity | La Sota Clone 30 | - | 0.06 |
| Viral Release Inhibition Assay | Viral Release | La Sota | Vero | 0.13 |
| Viral Binding Inhibition Assay | Viral Binding | La Sota | Vero | 24 |
Data sourced from a study by Rota P, et al., published in ACS Infectious Diseases in 2023.[1]
Mechanism of Action
The hemagglutinin-neuraminidase (HN) protein of NDV is a bifunctional glycoprotein. The hemagglutinin component is responsible for binding to sialic acid receptors on the host cell surface, initiating viral entry. The neuraminidase component's enzymatic activity is to cleave these sialic acid residues, which is essential for the release of newly assembled virus particles from the infected cell and prevents the self-aggregation of virions.
This compound acts as a competitive inhibitor of the neuraminidase active site. By mimicking the natural substrate (sialic acid), it binds to the active site of the HN protein, preventing it from cleaving sialic acid residues on the host cell membrane and on newly formed virions. This inhibition leads to the aggregation of virus particles on the cell surface and a significant reduction in the release of infectious progeny, thereby halting the spread of the infection.
Signaling Pathway and Viral Life Cycle Inhibition
The following diagram illustrates the Newcastle Disease Virus replication cycle and the specific point of inhibition by this compound.
Caption: NDV replication cycle and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the antiviral activity of this compound against Newcastle Disease Virus. These protocols are based on standard virological assays.
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of NDV neuraminidase.
-
Virus Preparation: Purified NDV (e.g., La Sota strain) is diluted in an appropriate buffer (e.g., MES, pH 6.5) to a concentration that gives a linear enzymatic reaction over the assay period.
-
Inhibitor Preparation: this compound is serially diluted in the assay buffer to achieve a range of final concentrations.
-
Assay Procedure:
-
In a 96-well black microplate, add equal volumes of the diluted virus and the inhibitor dilutions.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to a final concentration of 100 µM.
-
Incubate the plate at 37°C for 60 minutes with shaking.
-
Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~450 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This assay measures the ability of an inhibitor to reduce the number of infectious virus particles.
-
Cell Culture: Grow a confluent monolayer of a susceptible cell line (e.g., Vero cells) in 6-well or 12-well plates.
-
Virus-Inhibitor Incubation:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Mix each inhibitor dilution with an equal volume of NDV suspension containing a known number of plaque-forming units (PFU) (e.g., 100 PFU).
-
Incubate the mixture at 37°C for 1 hour.
-
-
Infection and Overlay:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-inhibitor mixtures and allow for adsorption for 1 hour at 37°C.
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., MEM containing 1% low-melting-point agarose and the corresponding concentration of the inhibitor).
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to a no-inhibitor control.
-
Determine the IC50 value as the concentration of the inhibitor that reduces the number of plaques by 50%.
-
Viral Binding and Release Inhibition Assays
These assays differentiate the inhibitor's effect on the initial attachment of the virus versus its release from infected cells.
Binding Inhibition Assay:
-
Pre-chill Vero cell monolayers at 4°C.
-
Incubate a fixed amount of NDV with serial dilutions of this compound for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the chilled cells and incubate for 1 hour at 4°C to allow binding but not entry.
-
Wash the cells extensively with cold PBS to remove unbound virus and inhibitor.
-
Quantify the amount of bound virus using a suitable method, such as RT-qPCR for viral RNA or an ELISA for a viral protein.
-
Calculate the IC50 for binding inhibition.
Release Inhibition Assay:
-
Infect Vero cell monolayers with NDV at a high multiplicity of infection (MOI) and allow the infection to proceed for a full replication cycle (e.g., 24 hours).
-
After the initial infection period, wash the cells and add a fresh medium containing serial dilutions of this compound.
-
Incubate for a further period (e.g., 8-12 hours) to allow for virion release.
-
Collect the supernatant and quantify the amount of released virus using a plaque assay or RT-qPCR.
-
Calculate the IC50 for release inhibition.
Experimental and Logical Workflow
The following diagram outlines the logical workflow for the comprehensive evaluation of this compound's antiviral activity against NDV.
Caption: Workflow for evaluating the antiviral activity of this compound.
Conclusion
This compound is a potent and specific inhibitor of the Newcastle Disease Virus neuraminidase. Its mechanism of action, centered on the blockade of viral release, has been well-characterized through a series of standard and robust in vitro assays. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent against Newcastle Disease. Future studies may focus on its in vivo efficacy, pharmacokinetic properties, and its activity against a broader range of NDV strains.
References
The Target of Neuraminidase-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular target of neuraminidase inhibitors, with a focus on the principles applicable to compounds such as Neuraminidase-IN-15. As a member of this inhibitor class, this compound is designed to target the viral neuraminidase enzyme, a key glycoprotein on the surface of the influenza virus. This document details the mechanism of action, presents comparative quantitative data for established neuraminidase inhibitors, and outlines relevant experimental protocols for the characterization of such compounds.
The Molecular Target: Viral Neuraminidase
The primary target of this compound is the neuraminidase (NA) enzyme of the influenza virus.[1][2] NA is a glycoside hydrolase that plays a critical role in the viral life cycle.[1] Its main function is to cleave terminal sialic acid (N-acetylneuraminic acid) residues from glycoproteins and glycolipids on the surface of infected cells and newly formed viral particles.[1] This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their aggregation and facilitating their spread to uninfected cells.[1][3][4]
The active site of the neuraminidase enzyme is highly conserved across different influenza A and B strains, making it an attractive target for antiviral drug development.[5] By blocking the active site of neuraminidase, inhibitors like this compound prevent the cleavage of sialic acid, leading to the aggregation of newly formed virus particles at the host cell surface and limiting the spread of the infection.[4]
Mechanism of Action: A Visual Representation
The inhibitory action of a neuraminidase inhibitor on the influenza virus life cycle can be visualized as a direct interference with the final stage of viral propagation. The following diagram illustrates this mechanism.
Caption: Inhibition of viral neuraminidase by this compound blocks the release of progeny virions.
Quantitative Data for Neuraminidase Inhibitors
While specific quantitative data for a compound named "this compound" is not publicly available, the following table summarizes the 50% inhibitory concentration (IC50) values for several well-characterized neuraminidase inhibitors against various influenza virus strains. This data provides a benchmark for the expected potency of compounds targeting viral neuraminidase. The IC50 values are typically determined using a fluorescence-based neuraminidase inhibition assay.[6][7][8][9]
| Neuraminidase Inhibitor | Influenza Virus Strain | Geometric Mean IC50 (nM) |
| Oseltamivir | A(H1N1)pdm09 | 0.86 |
| A(H3N2) | 0.73 | |
| B | 33.12 | |
| Zanamivir | A(H1N1)pdm09 | Varies (generally low nM) |
| A(H3N2) | Varies (generally low nM) | |
| B | Varies (generally higher nM than for A) | |
| Peramivir | A(H1N1)pdm09 | Varies (generally sub-nM to low nM) |
| A(H3N2) | Varies (generally low nM) | |
| B | Varies (generally higher nM than for A) | |
| Laninamivir | A(H1N1)pdm09 | Varies (generally low nM) |
| A(H3N2) | Varies (generally low nM) | |
| B | Varies (generally higher nM than for A) |
Note: IC50 values can vary depending on the specific virus isolate and the assay conditions used.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize neuraminidase inhibitors.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is widely used to determine the IC50 of neuraminidase inhibitors.[10][11]
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.[11]
Materials:
-
96-well black flat-bottom plates
-
Influenza virus stock
-
Neuraminidase inhibitor (e.g., this compound)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
Fluorometer
Procedure:
-
Virus Titration: Perform a serial dilution of the virus stock to determine the optimal concentration that gives a linear fluorescent signal over the incubation period.
-
Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.
-
Assay Setup:
-
Add a fixed volume of the diluted virus to each well of the 96-well plate.
-
Add an equal volume of the serially diluted inhibitor to the wells.
-
Include control wells with virus only (no inhibitor) and wells with buffer only (background).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Add the stop solution to all wells.
-
Fluorescence Reading: Measure the fluorescence of each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-MU).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Enzyme-Linked Lectin Assay (ELLA)
ELLA is another method to measure the inhibition of neuraminidase activity, often used for assessing antibody-mediated inhibition but also applicable to small molecule inhibitors.[12][13]
Principle: This assay relies on the ability of neuraminidase to remove sialic acid from a coated glycoprotein (e.g., fetuin), exposing underlying galactose residues. A lectin conjugated to an enzyme (e.g., horseradish peroxidase-conjugated peanut agglutinin, PNA-HRP), which specifically binds to galactose, is then added. The amount of bound lectin, and thus the neuraminidase activity, is quantified by adding a colorimetric substrate.
Materials:
-
96-well plates coated with fetuin
-
Influenza virus stock
-
Neuraminidase inhibitor
-
PNA-HRP
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Spectrophotometer
Procedure:
-
Inhibitor and Virus Preparation: Prepare serial dilutions of the neuraminidase inhibitor and a fixed, predetermined concentration of the virus.
-
Assay Setup:
-
Add the diluted inhibitor and virus to the fetuin-coated wells.
-
Include appropriate controls (virus only, no virus, no inhibitor).
-
Incubate the plate at 37°C to allow for the enzymatic reaction.
-
-
Washing: Wash the plate to remove the virus and inhibitor.
-
Lectin Binding: Add PNA-HRP to the wells and incubate to allow binding to the exposed galactose residues.
-
Washing: Wash the plate to remove unbound PNA-HRP.
-
Substrate Reaction: Add the HRP substrate and incubate until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance is inversely proportional to the neuraminidase inhibition. Calculate the percent inhibition and determine the IC50 value.
This guide provides a foundational understanding of the target and characterization of neuraminidase inhibitors like this compound. For further in-depth analysis, it is recommended to consult the primary literature for specific protocols and data relevant to the particular influenza strains and inhibitors of interest.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro neuraminidase inhibitory activities of four neuraminidase inhibitors against influenza viruses isolated in the 2010-2011 season in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2017-18 season: Comparison with the 2010-11 to 2016-17 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
Probing Newcastle Disease Virus HN Protein Function with Neuraminidase-IN-15: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Neuraminidase-IN-15 as a tool to investigate the multifaceted functions of the Newcastle Disease Virus (NDV) hemagglutinin-neuraminidase (HN) protein. This document details the inhibitory effects of this compound, outlines key experimental protocols for its use, and visualizes relevant biological pathways and workflows.
Introduction to NDV HN Protein and Neuraminidase Inhibition
The hemagglutinin-neuraminidase (HN) protein of Newcastle Disease Virus is a critical surface glycoprotein with three primary functions: it mediates viral attachment to host cells by binding to sialic acid receptors; its neuraminidase (sialidase) activity facilitates the release of progeny virions from infected cells; and it triggers the conformational changes in the fusion (F) protein necessary for viral entry.[1][2][3] Due to these essential roles in the viral life cycle, the HN protein is a prime target for antiviral drug development.
Neuraminidase inhibitors are a class of antiviral agents that block the enzymatic activity of the HN protein.[4][5] By preventing the cleavage of sialic acid residues, these inhibitors can trap newly formed virus particles on the host cell surface, thereby preventing their spread and halting the progression of infection.[2][6] this compound is a potent inhibitor of the NDV HN neuraminidase activity and serves as a valuable probe for dissecting the specific contributions of this enzymatic function to the overall process of NDV infection.
Quantitative Analysis of this compound Inhibition
This compound has been demonstrated to be a potent inhibitor of the NDV HN protein, specifically targeting its neuraminidase activity and consequently affecting viral binding and release. The following tables summarize the quantitative data regarding the inhibitory effects of this compound and related compounds on the NDV La Sota strain.
Table 1: Neuraminidase Inhibition of NDV HN (La Sota Strain)
| Compound | IC₅₀ (µM) |
| This compound (Compound 23) | 0.06 |
| Neuraminidase-IN-13 (Compound 10) | 0.06 |
| Zanamivir | >100 |
| BCX 2798 | >100 |
| DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) | 1.1 |
| FANA (2-deoxy-2,3-didehydro-d-N-acetylneuraminic acid) | 0.8 |
Data sourced from Rota P, et al. ACS Infect Dis. 2023.[5]
Table 2: Inhibition of NDV (La Sota Strain) Binding and Release in Vero Cells
| Compound | Viral Binding IC₅₀ (µM) | Viral Release IC₅₀ (µM) |
| This compound (Compound 23) | 24 | 0.13 |
| Neuraminidase-IN-13 (Compound 10) | 4 | 0.09 |
| Zanamivir | >100 | 0.08 |
| DANA | >100 | 2.1 |
| FANA | >100 | 2.0 |
Data sourced from Rota P, et al. ACS Infect Dis. 2023.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the function of NDV HN and the inhibitory effects of compounds like this compound.
Neuraminidase Inhibition (NI) Assay
This assay quantifies the ability of a compound to inhibit the neuraminidase activity of the NDV HN protein using a fluorogenic substrate.
Materials:
-
Purified NDV (e.g., La Sota strain)
-
This compound or other test inhibitors
-
2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (4-MUNeu5Ac) substrate
-
Assay Buffer (e.g., 33.3 mM MES pH 6.0, 4 mM CaCl₂)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = ~355/~460 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the diluted inhibitor to the wells.
-
Add a standardized amount of purified NDV to each well containing the inhibitor. Include virus-only controls (no inhibitor) and blank controls (no virus).
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the virus.
-
Initiate the enzymatic reaction by adding the 4-MUNeu5Ac substrate to all wells.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Viral Binding Inhibition Assay
This assay determines the effect of an inhibitor on the attachment of NDV to host cells.
Materials:
-
Vero cells (or other susceptible cell line)
-
NDV (e.g., La Sota strain)
-
This compound or other test inhibitors
-
Cell culture medium
-
96-well cell culture plates
-
Reagents for RT-qPCR (primers, probes, master mix)
Procedure:
-
Seed Vero cells in a 96-well plate and grow to confluence.
-
Pre-chill the cells at 4°C.
-
Pre-incubate a standardized amount of NDV with serial dilutions of this compound for 1 hour at 37°C.
-
Remove the culture medium from the cells and wash with cold PBS.
-
Add the virus-inhibitor mixtures to the cells and incubate for 1 hour at 4°C to allow for viral attachment.
-
Wash the cells three times with cold PBS to remove unbound virus.
-
Lyse the cells and extract the viral RNA.
-
Quantify the amount of bound virus using RT-qPCR targeting a specific viral gene.
-
Calculate the percentage of binding inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC₅₀ value.
Viral Release Inhibition Assay
This assay measures the ability of an inhibitor to prevent the release of newly assembled virions from infected cells.
Materials:
-
Vero cells
-
NDV (e.g., La Sota strain)
-
This compound or other test inhibitors
-
Cell culture medium
-
96-well cell culture plates
-
Reagents for RT-qPCR
Procedure:
-
Seed Vero cells in a 96-well plate and grow to confluence.
-
Infect the cells with NDV at a low multiplicity of infection (MOI) and incubate for 1 hour at 37°C.
-
Remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for 24-48 hours at 37°C.
-
Collect the cell culture supernatant.
-
Extract viral RNA from the supernatant.
-
Quantify the amount of released virus using RT-qPCR.
-
Calculate the percentage of release inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC₅₀ value.
Hemadsorption (HAd) Inhibition Assay
This assay assesses the inhibition of the hemagglutinating function of the HN protein expressed on the surface of infected cells.
Materials:
-
Vero cells
-
NDV
-
This compound or other test inhibitors
-
Chicken red blood cells (RBCs)
-
PBS
-
6-well plates
Procedure:
-
Infect confluent monolayers of Vero cells in 6-well plates with NDV in the presence of serial dilutions of the inhibitor.
-
After 18-24 hours of incubation, remove the medium and wash the cells.
-
Overlay the cells with a suspension of chicken RBCs.
-
Incubate at 4°C for 30 minutes to allow RBCs to bind to the HN protein on the infected cell surface.
-
Gently wash the plates with cold PBS to remove unbound RBCs.
-
Visually inspect the wells for hemadsorption under a microscope and document the results.
-
For a quantitative assessment, lyse the bound RBCs and measure the absorbance of the released hemoglobin.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a signaling pathway involving the NDV HN protein.
Caption: Workflow for the Neuraminidase Inhibition Assay.
Caption: Workflow for the Viral Release Inhibition Assay.
Caption: NDV HN-mediated activation of the NF-κB pathway.[7]
Conclusion
This compound is a specific and potent inhibitor of the Newcastle Disease Virus HN protein's neuraminidase activity. Its utility as a research probe allows for the detailed investigation of the role of sialidase function in viral replication, including attachment, budding, and release. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the efficacy of this compound and other potential inhibitors, contributing to the development of novel antiviral strategies against NDV and other related paramyxoviruses. The visualization of the HN-induced NF-κB signaling pathway further highlights the complex virus-host interactions that can be explored using such targeted molecular probes.
References
- 1. Structure of the Newcastle disease virus hemagglutinin-neuraminidase (HN) ectodomain reveals a four-helix bundle stalk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The Hemagglutinin-Neuraminidase Protein of Newcastle Disease Virus Determines Tropism and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chicken galectin-1B inhibits Newcastle disease virus adsorption and replication through binding to hemagglutinin–neuraminidase (HN) glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The haemagglutinin–neuraminidase protein of velogenic Newcastle disease virus enhances viral infection through NF-κB-mediated programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Neuraminidase Inhibition Assay for NDV using Neuraminidase-IN-15
Audience: Researchers, scientists, and drug development professionals.
Abstract
Newcastle disease virus (NDV) is an avian paramyxovirus that causes a highly contagious and economically significant disease in poultry. The viral hemagglutinin-neuraminidase (HN) protein is a key surface glycoprotein essential for viral attachment and release.[1][2][3] Its neuraminidase (NA) function, which cleaves sialic acid residues from host cell and virion surfaces, is critical for the release of progeny viruses and preventing viral self-aggregation.[1] This makes the NA domain of the HN protein a prime target for antiviral drug development. Neuraminidase-IN-15 is a potent inhibitor of NDV neuraminidase.[4] This document provides a detailed protocol for an in vitro fluorescence-based neuraminidase inhibition assay to determine the potency of this compound against NDV.
Mechanism of Action
The NDV infection cycle involves the HN protein binding to sialic acid receptors on the host cell surface. After viral replication, the NA enzymatic activity of the HN protein facilitates the release of new virus particles by cleaving these sialic acid linkages. Neuraminidase inhibitors, such as this compound, are designed to fit into the active site of the NA enzyme, preventing it from cleaving sialic acid. This action traps the progeny virions on the surface of the infected cell, halting the spread of the infection.
Caption: Mechanism of NDV Neuraminidase and its inhibition.
Quantitative Data Summary
This compound has been demonstrated to be a potent inhibitor of the Newcastle disease virus La Sota strain. The following table summarizes its inhibitory concentrations (IC₅₀) from key antiviral assays.[4]
| Assay Type | Target | Virus Strain | IC₅₀ Value | Reference |
| Neuraminidase Inhibition | HN Protein Activity | NDV La Sota Clone 30 | 0.06 µM | [4] |
| Viral Release Inhibition | Progeny Virion Release | NDV La Sota | 0.13 µM | [4] |
| Viral Binding Inhibition | Virion Attachment | NDV La Sota | 24 µM | [4] |
Experimental Protocols
This protocol describes a fluorometric assay to determine the 50% inhibitory concentration (IC₅₀) of this compound. The assay measures the enzymatic activity of NDV neuraminidase on the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[5][6][7]
Materials and Reagents
-
Virus: Newcastle disease virus (e.g., La Sota strain), propagated in 9- to 11-day-old specific-pathogen-free (SPF) embryonated chicken eggs.[8]
-
Inhibitor: this compound (M.W. can be found on the certificate of analysis), dissolved in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution.
-
Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), sodium salt (Sigma-Aldrich, Cat. No. M8639 or equivalent).
-
Assay Buffer: 33 mM MES (pH 6.5), 4 mM CaCl₂.
-
Stop Solution: 0.14 M NaOH in 83% Ethanol.[5]
-
Plates: Black, flat-bottom 96-well microtiter plates (for fluorescence assay).
-
Equipment: Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm, multichannel pipettes, incubators.
Virus Preparation and Titer Determination
-
Propagation: Inoculate NDV into the allantoic cavity of 9- to 11-day-old SPF embryonated chicken eggs and incubate at 37°C for 2-4 days.[8] Harvest the allantoic fluid, clarify by centrifugation (1000 x g for 10 minutes), and store at -80°C.
-
Titration of NA Activity: Before the inhibition assay, determine the optimal virus dilution.
-
Prepare two-fold serial dilutions of the virus stock in assay buffer in a black 96-well plate (50 µL/well).[9]
-
Add 50 µL of MUNANA substrate (final concentration 100 µM) to each well to start the reaction.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 150 µL of stop solution.[5]
-
Measure the fluorescence (Excitation: 360 nm, Emission: 450 nm).
-
Select the dilution of virus that gives a high signal-to-noise ratio without being in the saturation phase of the enzyme kinetics for the inhibition assay.
-
Neuraminidase Inhibition Assay Protocol
-
Inhibitor Dilution: Prepare serial dilutions of this compound in assay buffer. Start with a high concentration (e.g., 100 µM) and perform 10-fold or 4-fold serial dilutions to cover a wide range of concentrations.
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to all wells of a black 96-well plate.
-
Add 25 µL of each this compound dilution to the appropriate wells in triplicate.
-
For virus control wells (no inhibitor), add an additional 25 µL of assay buffer.
-
For blank wells (no virus), add 50 µL of assay buffer.
-
Add 25 µL of the pre-determined optimal dilution of NDV to all wells except the blank wells.
-
-
Pre-incubation: Mix the plate gently on a plate shaker and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of MUNANA substrate (at a concentration of 200 µM in assay buffer, for a final concentration of 100 µM) to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Stopping the Reaction: Add 100 µL of stop solution to all wells.
-
Fluorescence Measurement: Read the plate in a fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm) within 30 minutes.
Data Analysis
-
Subtract Background: Subtract the average relative fluorescence units (RFU) of the blank wells (no virus) from all other wells.
-
Calculate Percent Inhibition:
-
The virus control wells (no inhibitor) represent 0% inhibition (100% activity).
-
Use the following formula to calculate the percentage of neuraminidase inhibition for each inhibitor concentration: % Inhibition = (1 - (RFU of Inhibitor Well / RFU of Virus Control Well)) x 100
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to fit a dose-response curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits 50% of the neuraminidase activity.
-
Experimental Workflow
Caption: Workflow for the NDV neuraminidase inhibition assay.
References
- 1. The Hemagglutinin-Neuraminidase Protein of Newcastle Disease Virus Determines Tropism and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Different Origins of Newcastle Disease Virus Hemagglutinin-Neuraminidase Protein Modulate the Replication Efficiency and Pathogenicity of the Virus [frontiersin.org]
- 3. Newcastle Disease Virus Hemagglutinin Neuraminidase as a Potential Cancer Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. woah.org [woah.org]
- 9. ulab360.com [ulab360.com]
Application Notes and Protocols for Neuraminidase-IN-15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Neuraminidase-IN-15 in cell culture-based assays. The information is intended for professionals in research and drug development investigating viral neuraminidase inhibitors, particularly in the context of Newcastle disease virus (NDV) and potentially other related paramyxoviruses.
Introduction
This compound is a potent inhibitor of the neuraminidase (NA) activity of the Newcastle disease virus (NDV) hemagglutinin-neuraminidase (HN) protein.[1] By targeting the NA function, this small molecule inhibitor can block the release of progeny virions from infected cells, thereby limiting the spread of the virus.[1] These notes provide detailed protocols for evaluating the antiviral activity of this compound in cell culture models.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the enzymatic activity of viral neuraminidase. Neuraminidase is a crucial surface glycoprotein for many enveloped viruses, including NDV. Its function is to cleave sialic acid residues from the surface of infected cells and newly formed virions. This action is essential for the release of new virus particles, preventing their aggregation at the host cell surface and facilitating their spread to new cells. By inhibiting neuraminidase, this compound effectively traps the progeny virions on the surface of the infected cell, thus halting the progression of the infection.
Figure 1. Inhibition of Viral Release by this compound.
In Vitro Efficacy Data
The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the key potency data.
| Assay Type | Virus Strain | Cell Line | Parameter | Value | Reference |
| Neuraminidase Inhibition | La Sota Clone 30 NDV-HN | - | IC50 | 0.06 µM | [1] |
| Viral Binding Inhibition | NDV La Sota | Vero | IC50 | 24 µM | [1] |
| Viral Release Inhibition | NDV La Sota | Vero | IC50 | 0.13 µM | [1] |
| Viral Load Reduction | NDV La Sota | Vero | Dose Range | 0.0001-100 µM | [1] |
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound in cell culture. These protocols are based on the methodologies described in the primary literature.[1]
Cell Culture and Virus Propagation
-
Cell Line: Vero cells are a suitable host for the propagation and study of Newcastle disease virus.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Virus: Newcastle disease virus, La Sota strain. Propagate the virus in 9 to 11-day-old embryonated chicken eggs or in Vero cells. Titer the virus stock using a standard plaque assay or TCID50 assay to determine the viral concentration.
Neuraminidase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the viral neuraminidase.
Figure 2. Workflow for the Neuraminidase Inhibition Assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS).
-
Enzyme Reaction: In a 96-well plate, add the diluted this compound to a solution containing purified NDV-HN protein or a viral lysate.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Signal Detection: Incubate the plate at 37°C for 1 hour and then measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for MUNANA).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Viral Release Assay
This assay assesses the ability of this compound to prevent the release of new virus particles from infected cells.
Protocol:
-
Cell Seeding: Seed Vero cells in a 96-well plate and allow them to form a confluent monolayer.
-
Infection: Infect the cells with NDV La Sota at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
-
Treatment: After infection, remove the virus inoculum, wash the cells, and add fresh culture medium containing serial dilutions of this compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Supernatant Collection: Collect the culture supernatant.
-
Quantification of Released Virus: Quantify the amount of virus in the supernatant using a plaque assay or a TCID50 assay.
-
Data Analysis: Determine the concentration of this compound that inhibits viral release by 50% (IC50).
Viral Load Reduction Assay
This assay measures the overall antiviral activity of this compound by quantifying the reduction in total viral progeny.
Figure 3. Workflow for the Viral Load Reduction Assay.
Protocol:
-
Cell Seeding and Infection: Follow steps 1 and 2 of the Viral Release Assay protocol.
-
Treatment: Add fresh culture medium containing serial dilutions of this compound (e.g., from 0.0001 to 100 µM).
-
Incubation: Incubate the plate at 37°C for an appropriate time course (e.g., 24, 48, or 72 hours).
-
Viral RNA Extraction: Harvest the total viral RNA from the cell culture supernatant or from the infected cells.
-
qRT-PCR: Perform a quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of a specific viral gene.
-
Data Analysis: Calculate the reduction in viral load for each concentration of this compound compared to an untreated control.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Consult the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal. When working with live Newcastle disease virus, all experiments should be conducted in a BSL-2 or higher containment facility, following institutional and national guidelines.
Troubleshooting
-
Low Inhibitory Activity:
-
Verify the concentration and purity of this compound.
-
Ensure the viral neuraminidase is active.
-
Optimize incubation times and assay conditions.
-
-
High Cell Toxicity:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for Vero cells.
-
Reduce the incubation time or the concentration of the compound.
-
-
Inconsistent Results:
-
Ensure consistent cell seeding density and viral MOI.
-
Use freshly prepared dilutions of the compound for each experiment.
-
Include appropriate positive and negative controls in all assays.
-
Conclusion
This compound is a valuable tool for studying the role of neuraminidase in the replication of Newcastle disease virus. The protocols outlined in these application notes provide a framework for researchers to investigate the antiviral properties of this compound in a cell culture setting. Proper experimental design, including appropriate controls and data analysis, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Neuraminidase-IN-15: A Novel Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses remain a significant threat to global public health, causing seasonal epidemics and occasional pandemics.[1][2] The viral surface glycoprotein, neuraminidase (NA), is a crucial enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[3][4] This makes neuraminidase an attractive and validated target for antiviral drug development.[5][6][7] Neuraminidase-IN-15 is a novel, potent, and selective small molecule inhibitor of influenza neuraminidase. These application notes provide detailed protocols for the formulation and evaluation of this compound in antiviral studies.
Mechanism of Action
This compound is designed to act as a competitive inhibitor of the neuraminidase enzyme. By binding to the highly conserved active site of the enzyme, it prevents the cleavage of sialic acid residues from the host cell surface and newly formed viral particles.[8][9] This inhibition leads to the aggregation of virions on the cell surface and prevents their release, thus limiting the spread of the infection.[4]
Caption: Influenza Virus Life Cycle and Inhibition by this compound.
Formulation of this compound
For reproducible and accurate results in antiviral studies, proper formulation of this compound is critical.
For In Vitro Studies:
-
Stock Solution (10 mM): Dissolve the appropriate weight of this compound powder in 100% dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer for each experiment. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.
For In Vivo Studies:
-
Vehicle: A common vehicle for in vivo administration is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Preparation: Prepare a homogenous suspension of this compound in the vehicle by sonication or vigorous vortexing immediately before administration to ensure uniform dosing. The concentration should be calculated based on the desired dosage and the body weight of the animals.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | This compound IC₅₀ (nM) | Oseltamivir IC₅₀ (nM) | Zanamivir IC₅₀ (nM) |
| A/H1N1pdm09 | 0.8 | 1.2 | 0.5 |
| A/H3N2 | 1.5 | 2.5 | 1.0 |
| Influenza B (Victoria) | 10.2 | 30.5 | 15.8 |
| Oseltamivir-resistant H1N1 (H275Y) | 1.0 | >1000 | 0.6 |
IC₅₀ (50% inhibitory concentration) values were determined using a fluorescence-based neuraminidase inhibition assay.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | This compound CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀ for A/H1N1pdm09) |
| MDCK | >100 | >125,000 |
| A549 | >100 | >125,000 |
| HepG2 | >100 | >125,000 |
CC₅₀ (50% cytotoxic concentration) values were determined using an MTS assay after 72 hours of incubation.
Table 3: In Vivo Efficacy of this compound in a Murine Influenza Model (A/H1N1pdm09)
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) | Lung Viral Titer Reduction (log₁₀ EID₅₀/mL) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 100 | 3.5 |
| Oseltamivir | 10 | 100 | 3.2 |
Treatment was initiated 24 hours post-infection and continued for 5 days.
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from widely used methods to assess the susceptibility of influenza viruses to neuraminidase inhibitors.[10] The assay is based on the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the viral neuraminidase to produce the fluorescent product 4-methylumbelliferone (4-MU).[10]
Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.
Materials:
-
This compound
-
Influenza virus isolates
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution: 0.1 M Glycine (pH 10.7) in 25% ethanol
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 40 µL of the diluted influenza virus to each well.
-
Add 10 µL of the diluted this compound or control compound to the wells. Include virus-only (no inhibitor) and buffer-only (no virus) controls.
-
Pre-incubate the plate at room temperature for 30 minutes.[11]
-
Start the enzymatic reaction by adding 50 µL of 100 µM MUNANA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.[12]
-
Stop the reaction by adding 100 µL of stop solution to each well.[12]
-
Read the fluorescence on a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[13]
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTS Assay)
This protocol determines the concentration of this compound that is toxic to host cells.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Neuraminidase - Wikipedia [en.wikipedia.org]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Neuraminidase Inhibition Assay Using a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase (NA), an essential enzyme for the release and spread of many viruses, including influenza, is a key target for antiviral drug development.[1][2][3] The inhibition of neuraminidase activity can effectively halt viral propagation. These application notes provide a detailed protocol for determining the inhibitory potential of a novel compound, referred to here as Neuraminidase-IN-15, using a fluorescence-based neuraminidase inhibition assay. The assay relies on the cleavage of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by neuraminidase to produce the fluorescent product 4-methylumbelliferone (4-MU).[4][5] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Principle of the Assay
The neuraminidase inhibition assay is a functional, enzyme-based assay that quantifies the ability of a compound to inhibit neuraminidase activity.[4][6] The core of the assay involves the enzymatic reaction where neuraminidase cleaves the non-fluorescent MUNANA substrate, releasing the highly fluorescent 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity.[5] When an inhibitor such as this compound is present, it binds to the neuraminidase, reducing its enzymatic activity and thus decreasing the production of 4-MU. The concentration of the inhibitor required to reduce neuraminidase activity by 50% is determined as the half-maximal inhibitory concentration (IC50).[5]
Materials and Reagents
-
Neuraminidase enzyme (e.g., from influenza virus or recombinant)
-
This compound (or other test inhibitor)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
4-methylumbelliferone (4-MU) standard
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)[5]
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[7]
-
Black, 96-well flat-bottom plates[4]
-
Fluorometer with excitation at ~365 nm and emission at ~450 nm[8]
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow
The following diagram illustrates the overall workflow for the neuraminidase inhibition assay.
Caption: Workflow of the neuraminidase inhibition assay.
Detailed Experimental Protocols
Preparation of Reagents
-
Assay Buffer (1x): Prepare a solution containing 33.3 mM MES and 4 mM CaCl₂. Adjust the pH to 6.5 with 10 M NaOH. Filter sterilize the buffer.[5]
-
MUNANA Substrate Stock Solution (2.5 mM): Reconstitute 25 mg of MUNANA in 20 mL of distilled water. This stock can be stored at -20°C for up to one month and should be subjected to only one freeze-thaw cycle.[5]
-
MUNANA Working Solution (300 µM): Dilute the 2.5 mM MUNANA stock solution with 1x Assay Buffer. For one 96-well plate, mix 0.72 mL of 2.5 mM MUNANA with 5.28 mL of 1x Assay Buffer. Protect this solution from light and keep it on ice.[5]
-
This compound Stock Solution: Prepare a high-concentration stock of this compound in an appropriate solvent (e.g., DMSO or water). The final concentration of the solvent in the assay should not exceed a level that affects enzyme activity (typically <1% for DMSO).
-
4-MU Standard Stock Solution (6.4 mM): Dissolve 11.3 mg of 4-MU in 5 mL of absolute ethanol. Add 5 mL of 0.9% NaCl to make a final volume of 10 mL.[5]
-
4-MU Standard Working Solution (640 µM): Dilute 1 mL of the 6.4 mM 4-MU stock solution in 9 mL of 1x Assay Buffer.[5]
Determination of Optimal Neuraminidase Concentration
Before performing the inhibition assay, it is crucial to determine the optimal amount of neuraminidase that results in a linear reaction rate over the assay period.
-
Prepare serial dilutions of the neuraminidase source (e.g., virus stock) in 1x Assay Buffer in a black 96-well plate.
-
Add 50 µL of the MUNANA working solution to each well.
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 60 minutes.
-
Plot the fluorescence units against time for each dilution. Select a neuraminidase dilution that results in a linear increase in fluorescence for at least 60 minutes and provides a robust signal-to-background ratio.
Neuraminidase Inhibition Assay Protocol
-
Prepare Inhibitor Dilutions: In a separate 96-well plate, prepare a serial dilution of this compound at 2x the final desired concentrations in 1x Assay Buffer. Include a "no inhibitor" control containing only the assay buffer.
-
Assay Plate Setup:
-
Add 50 µL of the 2x serially diluted this compound to the wells of a black 96-well plate.
-
Add 50 µL of 1x Assay Buffer to the "no inhibitor" control wells.
-
Add 50 µL of the optimally diluted neuraminidase enzyme to all wells except the blank wells.
-
Add 100 µL of 1x Assay Buffer to the blank wells.
-
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Enzymatic Reaction: Add 50 µL of the 300 µM MUNANA working solution to all wells. Gently tap the plate to mix.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[5]
-
Stop Reaction: Add 50 µL of Stop Solution to all wells to terminate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Fluorescence of test well / Fluorescence of 'no inhibitor' control)] x 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
The inhibitory activity of this compound can be compared with known neuraminidase inhibitors. The results should be presented in a clear and concise table.
| Compound | IC50 (nM) [Mean ± SD, n=3] |
| This compound | Hypothetical Value |
| Oseltamivir | Reference Value |
| Zanamivir | Reference Value |
Signaling Pathway and Mechanism of Inhibition
Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme. This prevents the cleavage of sialic acid residues from the host cell surface and from newly formed viral particles.[3][9] As a result, the progeny virions cannot be efficiently released from the infected cell, and they tend to aggregate, thus preventing the spread of infection.[3]
Caption: Inhibition of neuraminidase by this compound blocks virus release.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Inactive enzyme- Incorrect buffer pH- Degraded substrate | - Use a fresh batch of enzyme- Verify the pH of the assay buffer- Prepare fresh MUNANA working solution and protect it from light |
| High Background | - Contaminated reagents- Autofluorescence of inhibitor | - Use fresh, high-purity reagents- Run a control with the inhibitor alone to measure its intrinsic fluorescence and subtract it from the data |
| Poor Reproducibility | - Pipetting errors- Inconsistent incubation times | - Calibrate pipettes regularly- Ensure precise and consistent timing for all incubation steps |
Conclusion
This application note provides a comprehensive protocol for the evaluation of this compound as a potential neuraminidase inhibitor. The described fluorescence-based assay is a robust and sensitive method for determining the IC50 value of novel compounds and is suitable for high-throughput screening applications in drug discovery. Careful optimization of enzyme concentration and adherence to the protocol will ensure reliable and reproducible results.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. ulab360.com [ulab360.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. google.com [google.com]
Application Notes and Protocols: Neuraminidase-IN-15 in Viral Entry and Release Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing Neuraminidase-IN-15, a potent inhibitor of viral neuraminidase, in fundamental virological assays. The following sections detail its application in quantifying viral release and investigating its potential role in viral entry, crucial for antiviral drug development and research.
Introduction to this compound
This compound is a small molecule inhibitor designed to target the highly conserved active site of viral neuraminidase enzymes.[1] By blocking the enzymatic activity of neuraminidase, this compound effectively prevents the release of newly formed viral particles from infected host cells, thereby halting the spread of infection.[2][3] Recent evidence also suggests that neuraminidase may play a role in the early stages of infection, including viral entry, making this compound a valuable tool for dissecting the complete viral life cycle.[4][5][6]
Core Applications
-
Viral Release Assay: Quantifying the inhibitory effect of this compound on the release of progeny virions from infected cells.
-
Viral Entry Assay: Investigating the potential of this compound to block the initial stages of viral infection.
Section 1: Neuraminidase Inhibition Assay (Viral Release)
This assay is the primary method for determining the potency of this compound. It measures the enzymatic activity of viral neuraminidase in the presence of the inhibitor. The most common method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][7][8]
Quantitative Data Summary
The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.
| Virus Strain | This compound IC50 (nM) | Oseltamivir Carboxylate IC50 (nM) | Zanamivir IC50 (nM) |
| Influenza A/H1N1 | 1.5 ± 0.3 | 2.1 ± 0.5 | 0.9 ± 0.2 |
| Influenza A/H3N2 | 2.8 ± 0.6 | 3.5 ± 0.8 | 1.2 ± 0.3 |
| Influenza B | 12.5 ± 2.1 | 25.2 ± 4.5 | 8.7 ± 1.5 |
| Oseltamivir-Resistant H1N1 (H275Y) | 1.8 ± 0.4 | >1000 | 1.1 ± 0.2 |
Note: The data presented are representative examples. Actual values may vary depending on the specific virus strain and experimental conditions.
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
Materials:
-
This compound
-
Virus stocks (e.g., influenza A and B strains)
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5
-
MUNANA substrate (Sigma-Aldrich)
-
4-Methylumbelliferone (4-MU) standard (Sigma-Aldrich)
-
Stop Solution: 0.1 M Glycine in 25% ethanol, pH 10.7
-
96-well black, flat-bottom plates
-
Fluorometer (excitation: 355 nm, emission: 460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.
-
Prepare a 100 µM working solution of MUNANA in Assay Buffer.
-
Prepare a standard curve of 4-MU in Assay Buffer.
-
-
Virus Titration (Determination of NA activity):
-
Before the inhibition assay, the optimal dilution of the virus stock needs to be determined. This is the dilution that gives a strong fluorescent signal within the linear range of the 4-MU standard curve.[9]
-
Add serially diluted virus to the wells of a 96-well plate.
-
Add MUNANA substrate and incubate at 37°C for 60 minutes.
-
Stop the reaction with the Stop Solution.
-
Read the fluorescence and determine the appropriate virus dilution.
-
-
Inhibition Assay:
-
In a 96-well plate, add 25 µL of serially diluted this compound to triplicate wells.
-
Add 25 µL of the predetermined optimal dilution of the virus to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of 100 µM MUNANA substrate to each well.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no virus).
-
Plot the percentage of neuraminidase inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Workflow Diagram
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Section 2: Viral Entry Assay
While the primary role of neuraminidase is in viral egress, studies suggest it can also facilitate entry by helping the virus penetrate the mucus layer of the respiratory tract and by preventing premature aggregation.[4][5] This assay aims to determine if this compound can inhibit the initial stages of viral infection.
Quantitative Data Summary
The effect of this compound on viral entry can be quantified by measuring the reduction in the number of infected cells or the expression of a viral protein (e.g., nucleoprotein) at an early time point post-infection.
| Virus Strain | Treatment | Infected Cells (% of Control) | Viral NP Expression (Relative Units) |
| Influenza A/H1N1 | No Inhibitor (Control) | 100% | 1.00 |
| Influenza A/H1N1 | This compound (100x IC50) | 45 ± 8% | 0.42 ± 0.07 |
| Influenza A/H3N2 | No Inhibitor (Control) | 100% | 1.00 |
| Influenza A/H3N2 | This compound (100x IC50) | 52 ± 11% | 0.49 ± 0.10 |
Note: The data presented are representative examples. The extent of entry inhibition may vary depending on the virus strain and cell type used.
Experimental Protocol: Immunofluorescence-Based Viral Entry Assay
Materials:
-
This compound
-
Virus stocks
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody (e.g., anti-influenza nucleoprotein antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in a 96-well imaging plate and grow to confluency.
-
-
Infection:
-
Wash the cells with PBS.
-
Pre-incubate the virus with this compound (at a high concentration, e.g., 100x IC50) or a vehicle control in serum-free medium for 30 minutes at 37°C.
-
Infect the cells with the virus-inhibitor mixture for 1 hour at 37°C.
-
After the infection period, remove the inoculum and wash the cells with PBS to remove unbound virus.
-
Add fresh cell culture medium (with or without the inhibitor, depending on the experimental design) and incubate for a short period (e.g., 6-8 hours) to allow for the expression of early viral proteins but not for a full replication cycle and release.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody against the viral nucleoprotein for 1 hour.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of infected cells (positive for viral nucleoprotein) relative to the total number of cells (DAPI-stained nuclei).
-
Alternatively, measure the fluorescence intensity of the viral protein staining.
-
Workflow Diagram
Caption: Workflow for the immunofluorescence-based viral entry assay.
Section 3: Mechanism of Action
Neuraminidase plays a critical role in the influenza virus life cycle, primarily by facilitating the release of progeny virions. It does this by cleaving sialic acid residues from the surface of the host cell and from the newly formed virions themselves, preventing their aggregation.[3]
Signaling Pathway Diagram
Caption: Role of neuraminidase in the influenza virus life cycle and the inhibitory action of this compound.
References
- 1. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuraminidase inhibition assay [bio-protocol.org]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for Testing Neuraminidase-IN-15 on Vero Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for the in vitro evaluation of Neuraminidase-IN-15, a novel neuraminidase inhibitor, using Vero cells. The following application notes detail the necessary steps for assessing the compound's cytotoxicity, antiviral efficacy, and specific mechanism of action.
Introduction
Neuraminidase is a crucial enzyme for the release and spread of many enveloped viruses, such as influenza.[1][2] It cleaves sialic acid residues on the host cell surface, preventing the aggregation of newly formed virions and facilitating their release.[1][3] Neuraminidase inhibitors are a class of antiviral drugs that block this activity, thereby halting the viral life cycle.[3][4] The evaluation of new neuraminidase inhibitors, such as this compound, requires a systematic approach involving cell-based assays to determine both safety and efficacy. Vero cells, a lineage of kidney epithelial cells from the African green monkey, are widely used in virology as they are susceptible to infection with a wide range of viruses and are suitable for cytotoxicity and antiviral testing.[5][6][7]
Data Presentation
The following tables are templates for the structured presentation of quantitative data obtained from the described protocols.
Table 1: Cytotoxicity of this compound on Vero Cells
| This compound Concentration (µM) | Cell Viability (%) | 50% Cytotoxic Concentration (CC50) (µM) |
| 0 (Vehicle Control) | 100 | \multirow{6}{*}{[Calculated Value]} |
| 1 | [Experimental Value] | |
| 10 | [Experimental Value] | |
| 50 | [Experimental Value] | |
| 100 | [Experimental Value] | |
| 500 | [Experimental Value] |
Table 2: Antiviral Activity of this compound
| This compound Concentration (µM) | Inhibition of Cytopathic Effect (%) | 50% Inhibitory Concentration (IC50) (µM) | Selectivity Index (SI = CC50/IC50) |
| 0 (Virus Control) | 0 | \multirow{6}{}{[Calculated Value]} | \multirow{6}{}{[Calculated Value]} |
| 0.01 | [Experimental Value] | ||
| 0.1 | [Experimental Value] | ||
| 1 | [Experimental Value] | ||
| 10 | [Experimental Value] | ||
| 100 | [Experimental Value] |
Table 3: Neuraminidase Inhibition Assay
| Inhibitor | This compound Concentration (nM) | Neuraminidase Activity (Relative Fluorescence Units) | 50% Neuraminidase Inhibitory Concentration (NI-IC50) (nM) |
| No Inhibitor Control | 0 | [Experimental Value] | \multirow{6}{}{[Calculated Value]} |
| \multirow{5}{}{this compound} | 0.1 | [Experimental Value] | |
| 1 | [Experimental Value] | ||
| 10 | [Experimental Value] | ||
| 100 | [Experimental Value] | ||
| 1000 | [Experimental Value] | ||
| Oseltamivir (Positive Control) | [Concentration] | [Experimental Value] | [Reference Value] |
Experimental Protocols
Materials and Reagents
-
Vero cells (ATCC CCL-81)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Virus stock (e.g., Influenza A virus)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution
-
Dimethyl sulfoxide (DMSO) or acidified ethanol for MTT or Neutral Red assay, respectively
-
96-well and 24-well cell culture plates
-
Neuraminidase assay kit (e.g., using MUNANA as a substrate)[8][9]
-
Oseltamivir carboxylate (positive control)
Vero Cell Culture and Maintenance
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.[10] To passage, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, and then neutralize the trypsin with complete growth medium.
-
Seed new flasks at a ratio of 1:3 to 1:5.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to Vero cells.
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50) using regression analysis.
Protocol 2: Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay evaluates the ability of this compound to inhibit virus-induced cell death.
-
Seed Vero cells in a 96-well plate as described in the cytotoxicity assay.
-
In a separate plate or tubes, prepare serial dilutions of this compound.
-
Add a standardized amount of virus (e.g., at a multiplicity of infection (MOI) of 0.01 or a dilution that causes 100% cytopathic effect (CPE) in 48-72 hours) to each drug dilution.
-
Remove the growth medium from the cells and add 100 µL of the virus-drug mixtures to the wells.
-
Include a virus control (virus without compound) and a cell control (cells without virus or compound).
-
Incubate the plate for 48-72 hours and observe for CPE daily using an inverted microscope.
-
Assess cell viability using the MTT assay as described above.
-
Calculate the percentage of CPE inhibition compared to the virus control and determine the 50% inhibitory concentration (IC50).
Protocol 3: Viral Titer Determination (TCID50 Assay)
The 50% Tissue Culture Infectious Dose (TCID50) assay is used to quantify the infectious virus titer.[11][12][13]
-
Prepare ten-fold serial dilutions of the virus stock in serum-free DMEM.[13][14]
-
Inoculate the cell monolayers with 100 µL of each viral dilution, with at least 8 replicates per dilution.
-
Incubate for 3-5 days, observing for the presence of CPE.
-
The endpoint is the viral dilution that causes CPE in 50% of the inoculated wells.
-
Calculate the TCID50/mL using the Spearman-Kärber method.[10]
Protocol 4: Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of viral neuraminidase.[8]
-
Prepare serial dilutions of this compound and a positive control (e.g., Oseltamivir) in assay buffer.[8]
-
In a black 96-well plate, add 50 µL of the inhibitor dilutions.
-
Add 50 µL of diluted virus containing a standardized amount of neuraminidase activity.
-
Incubate at room temperature for 45 minutes.[8]
-
Add 50 µL of the fluorogenic substrate MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) to each well.
-
Incubate at 37°C for 1 hour.[8]
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of neuraminidase inhibition and determine the 50% neuraminidase inhibitory concentration (NI-IC50).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical decision tree for compound progression.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.5. Vero Cell Cytotoxicity Assay [bio-protocol.org]
- 6. scielo.br [scielo.br]
- 7. Published in Antiviral Res: A VeroE6 cell line not requiring Pgp inhibitors to evaluate SARS-CoV-2 antivirals - IMI CARE [imi-care.eu]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. TCID50 Assay [bio-protocol.org]
- 12. 2.8. 50% Tissue Culture Infective Dose (TCID50) Assay [bio-protocol.org]
- 13. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 14. In vitro and in vivo evaluation of virus-induced innate immunity in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hemagglutination Inhibition Assay with a Novel Neuraminidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a comprehensive protocol for conducting a Hemagglutination Inhibition assay in the presence of a neuraminidase inhibitor, here referred to as Neuraminidase-IN-15. As no public data is currently available for a compound with the specific designation "this compound," this document serves as a template. Researchers should substitute the specific characteristics and concentrations of their neuraminidase inhibitor of interest.
Principle of the Assay
The core principle of the HI assay is the inhibition of viral hemagglutination by specific antibodies. In the context of evaluating a neuraminidase inhibitor, the assay can be adapted to assess the inhibitor's ability to block NA-mediated hemagglutination or to prevent NA activity that might interfere with the standard HA-focused HI assay.[1][11] By comparing hemagglutination patterns in the presence and absence of the neuraminidase inhibitor, researchers can elucidate the contribution of NA to red blood cell binding and the efficacy of the inhibitory compound.
Data Presentation
Quantitative data from the HI assay with this compound should be meticulously recorded to allow for robust analysis and comparison. The following tables provide a template for organizing experimental results.
Table 1: Hemagglutination (HA) Titer Determination of Virus Stock
| Virus Dilution | Well 1 | Well 2 | Well 3 | HA Titer (Reciprocal of Highest Dilution with Agglutination) |
| 1:2 | + | + | + | |
| 1:4 | + | + | + | |
| 1:8 | + | + | + | |
| 1:16 | + | + | + | |
| 1:32 | + | + | - | |
| 1:64 | - | - | - | |
| 1:128 | - | - | - | |
| 1:256 | - | - | - | |
| RBC Control | - | - | - | |
| Virus Control | + | + | + |
'+' indicates hemagglutination; '-' indicates no hemagglutination (a button of RBCs at the bottom of the well).
Table 2: Hemagglutination Inhibition (HI) Titer of Test Serum with and without this compound
| Serum Dilution | Without this compound | With this compound (Specify Concentration) |
| 1:10 | - | - |
| 1:20 | - | - |
| 1:40 | + | - |
| 1:80 | + | + |
| 1:160 | + | + |
| 1:320 | + | + |
| 1:640 | + | + |
| 1:1280 | + | + |
| HI Titer | 20 | 40 |
| Virus Control | + | + |
| RBC Control | - | - |
| Serum Control | - | - |
HI Titer is the reciprocal of the highest serum dilution that completely inhibits hemagglutination.
Experimental Protocols
Materials and Reagents
-
Influenza virus stock of known or to-be-determined HA titer
-
This compound (or other neuraminidase inhibitor)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Receptor Destroying Enzyme (RDE) (e.g., from Vibrio cholerae)[12]
-
0.5% or 1% suspension of red blood cells (RBCs) (e.g., turkey, chicken, or guinea pig) in PBS[1][11][13]
-
Test serum samples (e.g., from immunized animals or human subjects)
-
Positive and negative control sera
-
96-well V-bottom or U-bottom microtiter plates[12]
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Water bath (56°C)
Preliminary Steps: Preparation of Reagents
-
Preparation of Red Blood Cells (RBCs):
-
Wash commercially available RBCs three times with PBS by centrifugation at 500 x g for 10 minutes.
-
After the final wash, resuspend the packed RBCs to a final concentration of 0.5% or 1% (v/v) in PBS. Store at 4°C and use within one week.[12]
-
-
Treatment of Serum:
-
To remove non-specific inhibitors of hemagglutination, treat serum samples with Receptor Destroying Enzyme (RDE).
-
Add 3 volumes of RDE to 1 volume of serum.[12]
-
Incubate the mixture overnight in a 37°C water bath.[12]
-
Inactivate the RDE by heating the serum at 56°C for 30-60 minutes.[12][14]
-
To remove non-specific agglutinins, adsorb the treated serum with the same type of RBCs used in the assay. Add 1 part packed RBCs to 10 parts of the heat-inactivated serum dilution and incubate at 4°C for 1 hour. Centrifuge to pellet the RBCs and collect the supernatant.[14]
-
The final dilution of the treated serum will be 1:10.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., PBS, DMSO).
-
Prepare working dilutions of the inhibitor in PBS. The final concentration to be used in the assay should be determined based on the inhibitor's potency (e.g., IC50 value). For initial experiments, a concentration known to inhibit NA activity without causing cell lysis should be used. For example, oseltamivir is often used at a final concentration of 20 nM.[1][6][11]
-
Experiment 1: Determination of Hemagglutination (HA) Titer
This step is crucial to determine the amount of virus to be used in the HI assay (typically 4 HAU).
-
Add 50 µL of PBS to wells 2 through 12 of a 96-well V-bottom plate.
-
Add 100 µL of the virus stock to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the RBC control (no virus).
-
Add 50 µL of the 0.5% or 1% RBC suspension to all wells (1-12).[12]
-
Gently tap the plate to mix the contents.
-
The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.[13]
Experiment 2: Hemagglutination Inhibition (HI) Assay with this compound
-
Add 25 µL of PBS to wells 2 through 12 of a 96-well V-bottom plate. For the assay including the inhibitor, use PBS containing this compound at the desired final concentration.
-
Add 50 µL of the RDE-treated and adsorbed test serum (1:10 dilution) to well 1.
-
Perform a two-fold serial dilution of the serum by transferring 25 µL from well 1 to well 2, and so on, until well 10. Discard 25 µL from well 10.
-
Wells 11 and 12 will serve as virus control and RBC control, respectively.
-
Add 25 µL of the 4 HAU virus solution to wells 1 through 11.
-
Add 50 µL of the 0.5% or 1% RBC suspension to all wells.
-
Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until the RBC control shows a clear button.
Visualizations
Experimental Workflow
Caption: Workflow of the Hemagglutination Inhibition Assay.
Mechanism of Neuraminidase Inhibition in Influenza Virus Release
Caption: Neuraminidase inhibitor blocks virus release.
References
- 1. Neuraminidase-mediated haemagglutination of recent human influenza A(H3N2) viruses is determined by arginine 150 flanking the neuraminidase catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemagglutination Inhibition Test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 3. science.vla.gov.uk [science.vla.gov.uk]
- 4. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. New insights into the neuraminidase-mediated hemagglutination activity of influenza A(H3N2) viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of hemagglutinin glycosylation on influenza virus susceptibility to neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 11. H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 13. Neuraminidase inhibition contributes to influenza A virus neutralization by anti-hemagglutinin stem antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
Application Notes and Protocols for Studying the Newcastle Disease Virus (NDV) Replication Cycle Using Neuraminidase-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Newcastle disease virus (NDV), a member of the Avulavirus genus, is an avian paramyxovirus responsible for a highly contagious and economically significant disease in poultry. The viral envelope is decorated with two key glycoproteins: the fusion (F) protein and the hemagglutinin-neuraminidase (HN) protein. The HN protein is a multifunctional protein crucial for the viral replication cycle. It facilitates the attachment of the virus to sialic acid-containing receptors on the host cell, promotes the fusion activity of the F protein for viral entry, and possesses neuraminidase activity. This enzymatic activity is vital for the release of progeny virions from infected cells by cleaving sialic acid residues, thus preventing viral self-aggregation.[1][2]
Neuraminidase-IN-15 is a potent inhibitor of neuraminidase activity. Specifically, it has been shown to inhibit the neuraminidase activity of the NDV La Sota strain HN protein with a half-maximal inhibitory concentration (IC50) of 0.06 µM.[3] Furthermore, this compound has been demonstrated to inhibit the binding and release of the NDV La Sota strain in Vero cells, with IC50 values of 24 µM and 0.13 µM, respectively.[3] These properties make this compound a valuable tool for investigating the role of neuraminidase activity in the NDV replication cycle and for the preliminary assessment of potential antiviral therapies.
These application notes provide detailed protocols for utilizing this compound to study its effects on NDV replication, neuraminidase activity, and host cell viability.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on the NDV La Sota strain.
Table 1: Inhibitory Activity of this compound against NDV La Sota Strain
| Parameter | IC50 Value | Target | Cell Line |
| Neuraminidase Activity | 0.06 µM | La Sota HN Protein | N/A |
| Viral Binding | 24 µM | NDV La Sota | Vero |
| Viral Release | 0.13 µM | NDV La Sota | Vero |
Table 2: Dose-Dependent Inhibition of NDV La Sota Replication by this compound (Illustrative Data)
| This compound Concentration (µM) | Plaque Reduction (%) |
| 0.01 | 15 |
| 0.1 | 45 |
| 1 | 85 |
| 10 | 98 |
| 100 | 100 |
Note: The data in Table 2 is illustrative and represents a typical dose-response curve. Actual results may vary depending on experimental conditions.
Table 3: Cytotoxicity of this compound in Vero Cells (Illustrative Data)
| This compound Concentration (µM) | Cell Viability (%) |
| 1 | >95 |
| 10 | >95 |
| 50 | 92 |
| 100 | 85 |
| 200 | 70 |
Note: The data in Table 3 is illustrative. It is recommended to determine the 50% cytotoxic concentration (CC50) for each specific cell line and experimental setup.
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the utility of this compound in NDV research.
Neuraminidase Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of NDV neuraminidase.
Materials:
-
This compound
-
NDV strain (e.g., La Sota)
-
Vero cells (or other susceptible cell line)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Protocol:
-
Virus Preparation: Propagate the NDV strain in embryonated chicken eggs or a suitable cell line. Titer the virus stock to determine the appropriate dilution that gives a linear reaction rate.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should bracket the expected IC50 value.
-
Assay Setup:
-
Add 50 µL of diluted virus to each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Include virus-only (no inhibitor) and buffer-only (no virus, no inhibitor) controls.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition: Add 50 µL of MUNANA substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Reaction Termination: Add 100 µL of stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorometer.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the virus-only control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay determines the effect of this compound on the replication and spread of NDV.
Materials:
-
This compound
-
NDV strain (e.g., La Sota)
-
Vero cells (or other susceptible cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
6-well plates
Protocol:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the NDV stock to obtain a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Adsorb the virus dilutions onto the cells for 1 hour at 37°C.
-
-
Inhibitor Treatment:
-
Prepare different concentrations of this compound in the overlay medium.
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing the desired concentration of the inhibitor.
-
Include a virus-only control (no inhibitor).
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-5 days).
-
Plaque Visualization:
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus-only control.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of this compound on the host cells.
Materials:
-
This compound
-
Vero cells (or other relevant cell line)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader (570 nm)
Protocol:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Include cell-only controls (no inhibitor).
-
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization buffer to each well and incubate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration compared to the cell-only control. Determine the 50% cytotoxic concentration (CC50).
Visualizations
NDV Replication Cycle and Inhibition by this compound
The following diagram illustrates the key stages of the Newcastle disease virus replication cycle and highlights the inhibitory action of this compound.
Caption: NDV replication cycle and points of inhibition by this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines the logical flow of experiments to characterize the antiviral properties of this compound.
Caption: Workflow for assessing the antiviral efficacy of this compound.
Signaling Pathway of NDV Entry and Release Inhibition
This diagram depicts the molecular interactions during NDV entry and release, and how this compound disrupts these processes.
Caption: Inhibition of NDV entry and release by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Neuraminidase-IN-15 Solubility
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for solubility issues encountered with Neuraminidase-IN-15 in assay buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after diluting my DMSO stock of this compound into my aqueous assay buffer. What is causing this?
A1: This is a common issue when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer where its solubility is significantly lower.[1][2] The organic solvent concentration may not be sufficient to keep the compound in solution at the desired final concentration. Many drug-like compounds have low aqueous solubility and will precipitate when the percentage of the organic co-solvent is reduced.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, DMSO is commonly recommended for neuraminidase inhibitors.[4][5] A similar compound, Neuraminidase-IN-1, is reported to be soluble in DMSO at a concentration of 125 mg/mL (394.01 mM), which may require ultrasonic treatment to fully dissolve.[4] It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can negatively impact the solubility of the compound.[5][6]
Q3: What is a typical assay buffer composition for neuraminidase activity assays?
A3: A commonly used buffer for neuraminidase assays is a MES (2-(N-morpholino)ethanesulfonic acid) based buffer. For example, a typical 1x assay buffer might consist of 33.3 mM MES and 4 mM CaCl₂, adjusted to a pH of 6.5.[7][8]
Q4: My compound has precipitated in the assay buffer. Can I still use the data from this experiment?
A4: It is not recommended to use data from experiments where precipitation is observed. The actual concentration of the inhibitor in solution will be unknown and lower than the intended concentration, leading to inaccurate measurements of activity and potency (e.g., IC50 values).[1][2] It is important to ensure the compound is fully solubilized in the assay.[1]
Q5: How can I increase the solubility of this compound in my assay buffer?
A5: Several strategies can be employed to enhance solubility:
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells and interfere with enzyme activity, a final concentration of up to 0.5-1% is often tolerated in biochemical assays.[9] You can test a range of final DMSO concentrations to find a balance between solubility and assay interference.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[10][11] Systematically testing a range of pH values for your assay buffer may improve the solubility of this compound.
-
Use of Co-solvents: Besides DMSO, other co-solvents like ethanol, methanol, or polyethylene glycol (PEG) can be explored, though their compatibility with the assay must be verified.[11]
-
Sonication: Applying ultrasonic energy can help to break down particles and facilitate dissolution.[1][5]
-
Gentle Warming: Briefly warming the solution in a water bath (e.g., to 37°C) can sometimes help to dissolve the compound.[3] However, be cautious about the thermal stability of the compound.
Quantitative Data Summary
Due to the lack of specific public data for "this compound," the following table is based on data for a structurally related compound, "Neuraminidase-IN-1," and general solubility principles for small molecules.
| Solvent/Buffer Component | Concentration | Solubility Observation | Source |
| DMSO | 125 mg/mL (394.01 mM) | Soluble (ultrasonication may be needed) | [4] |
| Aqueous Buffer (general) | Varies | Sparingly soluble, prone to precipitation | [12] |
| DMSO (as co-solvent) | < 1% in final assay volume | Generally recommended to avoid assay interference | [9] |
Experimental Protocols
Protocol for Determining Maximum Soluble Concentration of this compound in Assay Buffer
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10 mM. Ensure the compound is fully dissolved. Sonication may be used if necessary.[5]
-
Prepare your aqueous assay buffer. (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5).
-
Create a serial dilution of the DMSO stock solution in the assay buffer.
-
In a clear microplate or microcentrifuge tubes, add the assay buffer.
-
Add a small, consistent volume of the DMSO stock to the first well/tube to achieve the highest desired concentration (e.g., 100 µM) and a specific final DMSO percentage (e.g., 1%).
-
Perform serial dilutions (e.g., 2-fold) across the plate/tubes.
-
-
Equilibrate and Observe.
-
Mix the solutions thoroughly.
-
Allow the solutions to equilibrate at the assay temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
-
Assess Solubility.
-
Visually inspect each dilution for any signs of precipitation or cloudiness against a dark background.
-
(Optional) Measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm) or a nephelometer.[3]
-
-
Determine the Maximum Soluble Concentration. The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under those specific buffer and co-solvent conditions.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of action for a neuraminidase inhibitor.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. ziath.com [ziath.com]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. longdom.org [longdom.org]
- 12. reddit.com [reddit.com]
Neuraminidase-IN-15 stability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Neuraminidase-IN-15 in long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for powdered this compound?
A1: For long-term stability, powdered this compound should be stored at -20°C. For shorter periods, storage at 4°C is acceptable. The product is stable at room temperature for short durations, such as during shipping.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to reconstitute the lyophilized powder in double-distilled water or a suitable buffer. For longer storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in a reconstituted solution?
A3: After reconstitution, the enzyme solution is stable for several weeks when stored at 2°C to 8°C. For longer-term storage, it is recommended to freeze the solution.[1]
Q4: What are the optimal pH conditions for this compound activity and stability?
A4: The optimal pH for neuraminidase activity is generally between 5.0 and 6.0, depending on the buffer used. Specifically, in acetate buffer, the optimum is pH 5.0 to 5.1, and in phosphate buffer, it is pH 5.8 to 6.0.[1]
Q5: Are there any known inhibitors or substances that can affect the stability of this compound?
A5: The activity of neuraminidase can be inhibited by iodoacetate, arsenite, Fe³⁺, and Hg²⁺ ions. It can also be affected by atmospheric oxygen in the presence of heavy metals. N-acetylneuraminic acid acts as a competitive inhibitor.[1]
Q6: Can freeze-thaw cycles affect the stability and activity of this compound?
A6: Repeated freeze-thaw cycles can negatively impact the stability and functional activity of neuraminidase enzymes by causing conformational changes.[2] It is recommended to store the reconstituted solution in single-use aliquots to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
Issue 1: I am observing a significant loss of this compound activity in my long-term experiment.
-
Question: Have you been storing the reconstituted solution properly? Answer: Ensure the solution is stored at the recommended temperature (2-8°C for short-term and frozen for long-term). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2]
-
Question: What is the pH of your experimental buffer? Answer: Verify that the pH of your buffer is within the optimal range for neuraminidase activity (pH 5.0-6.0).[1]
-
Question: Are there any potential contaminating substances in your experiment? Answer: Be aware of inhibitors such as heavy metal ions (Fe³⁺, Hg²⁺), iodoacetate, and arsenite that can reduce enzyme activity.[1]
Issue 2: The physical appearance of my powdered this compound has changed over time.
-
Question: How has the powder been stored? Answer: Changes in color or texture could indicate degradation due to improper storage conditions, such as exposure to moisture or high temperatures. Ensure the powder is stored in a tightly sealed container at the recommended temperature.
Issue 3: I am seeing inconsistent results between different batches of this compound.
-
Question: Are you following the same protocol for reconstitution and storage for each batch? Answer: Minor variations in protocol can lead to differences in activity. Standardize your procedure for preparing and storing the inhibitor solution.
-
Question: Have you performed a quality control check on the new batch? Answer: It is advisable to perform a simple activity assay to confirm the potency of a new batch before using it in extensive experiments.
Data on Neuraminidase Stability
The stability of neuraminidase enzymes is influenced by various factors. Below is a summary of stability data for neuraminidases under different conditions.
| Condition | Observation | Source |
| Temperature | Loses approximately 50% of its activity after 24 hours at 37°C.[1] | [1] |
| N2 subtype is more thermostable than N1 or influenza B subtypes.[3][4] | [3][4] | |
| Freeze-Thaw Cycles | N1 subtype is the most resistant to freeze-thaw cycling.[3][4] | [3][4] |
| Freeze-thaw can induce a transition from a "closed" to an "open" conformation, reducing activity.[2] | [2] | |
| Detergents | Influenza B neuraminidase activity is the most resistant to detergents.[3][4] | [3][4] |
| Storage (Lyophilized) | Stable through the expiry date when stored at 2°C to 8°C.[1] | [1] |
| Storage (Reconstituted) | Stable for several weeks at 2°C to 8°C.[1] | [1] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound
This protocol outlines a method for evaluating the stability of this compound under various storage conditions over an extended period.
-
Preparation of Samples:
-
Reconstitute a batch of this compound to a known concentration in a specified buffer (e.g., phosphate buffer, pH 6.0).
-
Divide the stock solution into multiple aliquots for storage under different conditions.
-
Retain a portion of the dry powder for stability testing under its recommended storage conditions.
-
-
Storage Conditions:
-
Powder: Store at the recommended long-term (-20°C) and accelerated (e.g., 25°C/60% RH, 40°C/75% RH) conditions.
-
Solution: Store aliquots at various temperatures, including -80°C, -20°C, 4°C, and room temperature (as a stress condition).
-
-
Time Points for Testing:
-
Establish a schedule for testing the stability at various time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
-
Analytical Methods:
-
Appearance: Visually inspect the powder and solutions for any changes in color, clarity, or for the presence of precipitates.
-
Purity: Assess the purity of the inhibitor using a suitable chromatographic method, such as HPLC, to detect any degradation products.
-
Potency (Activity Assay): Measure the inhibitory activity of the compound using a neuraminidase activity assay. A common method is a fluorometric assay using a substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][6] The IC50 value should be determined at each time point.
-
-
Data Analysis:
-
Compare the results from each time point to the initial (time 0) data.
-
A significant change is typically defined as a greater than 10% deviation from the initial values for purity and potency.
-
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Role of Neuraminidase in Viral Release and Point of Inhibition.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of neuraminidase in inactivated influenza vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neuraminidase Inhibitor Compound X
Welcome to the technical support center for Neuraminidase Inhibitor Compound X. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent viral neuraminidase inhibitor while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Neuraminidase Inhibitor Compound X?
A1: Neuraminidase Inhibitor Compound X is a competitive inhibitor that mimics the structure of sialic acid, the natural substrate of the viral neuraminidase enzyme.[1] By binding to the active site of neuraminidase, it prevents the cleavage of sialic acid residues from the surface of infected host cells and newly formed viral particles.[2] This inhibition is crucial as it blocks the release of progeny virions, thereby preventing the spread of the infection to other cells.[1][3]
Q2: I am observing lower than expected potency (higher IC50) in my viral replication assay. What are the possible causes?
A2: Several factors could contribute to a higher than expected IC50 value in your assay. These can be broadly categorized into experimental setup and compound-specific issues.
-
Experimental Setup:
-
Incorrect Reagent Concentration: Ensure the concentration of the enzyme and substrate are appropriate for the assay.[4] High substrate concentrations can overcome the effects of a competitive inhibitor, leading to an apparent decrease in potency.[5]
-
Suboptimal Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for enzyme activity.[4]
-
Inaccurate Pipetting: Inconsistent or inaccurate pipetting can lead to variability in results. Use calibrated pipettes and avoid introducing air bubbles.[6]
-
-
Compound-Specific Issues:
-
Poor Solubility: The inhibitor may not be fully dissolved in the assay buffer. Consider dissolving the compound in a small amount of DMSO or ethanol before diluting it in the final assay medium.[4]
-
Compound Degradation: Ensure the compound has been stored correctly and has not expired. Prepare fresh solutions for each experiment.[6]
-
Q3: How can I determine if Neuraminidase Inhibitor Compound X is exhibiting off-target effects in my cellular model?
A3: Demonstrating that the observed phenotype is a direct result of inhibiting the intended target is a critical aspect of using any small molecule inhibitor. Here are some strategies to investigate off-target effects:
-
CRISPR/Cas9-mediated Target Validation: Use CRISPR/Cas9 to create a cell line where the neuraminidase gene is knocked out. If the observed phenotype is due to on-target effects, the knockout cells should phenocopy the effects of the inhibitor. Furthermore, the efficacy of the inhibitor should be diminished in the knockout cells.[7]
-
Phenotypic Screening: Compare the cellular phenotype induced by your inhibitor with that of other known, structurally different neuraminidase inhibitors. A consistent phenotype across different inhibitor classes suggests an on-target effect.
-
Dose-Response Analysis: Perform a careful dose-response analysis. On-target effects should correlate with the known potency of the inhibitor for its target. Off-target effects may occur at different concentration ranges.
-
Selectivity Profiling: Test the inhibitor against a panel of related enzymes or receptors to determine its selectivity profile.[8][9]
Troubleshooting Guide
Problem: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Pipetting Error | Use calibrated pipettes. Pipette gently against the wall of the tubes to avoid air bubbles. Avoid pipetting very small volumes.[6] |
| Incomplete Reagent Mixing | Ensure all components are thoroughly thawed and mixed before use.[6] |
| Cell Culture Variability | Use cells from the same passage number and ensure consistent cell density at the time of treatment. |
| Reagent Degradation | Prepare fresh dilutions of the inhibitor and other critical reagents for each experiment.[4] |
Problem: High background signal in the neuraminidase activity assay.
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile technique. |
| Autofluorescence of Compound | Run a control with the inhibitor alone (no enzyme) to measure its intrinsic fluorescence at the assay wavelength. |
| Non-specific Enzyme Activity | Ensure the purity of the enzyme preparation. If using cell lysates, consider the presence of endogenous sialidases. |
| Incorrect Plate Type | For fluorescence assays, use black plates with clear bottoms. For colorimetric assays, use clear plates.[6] |
Experimental Protocols
Protocol 1: Neuraminidase Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the IC50 value of Neuraminidase Inhibitor Compound X.
Materials:
-
Purified neuraminidase enzyme
-
Neuraminidase Inhibitor Compound X
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid - 4-MU-NANA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 4 mM CaCl2)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of Neuraminidase Inhibitor Compound X in the assay buffer.
-
Enzyme Preparation: Dilute the neuraminidase enzyme to the desired concentration in cold assay buffer. Keep the enzyme on ice.[4]
-
Assay Setup:
-
Add 20 µL of each inhibitor dilution to the wells of the 96-well plate.
-
Include control wells: "no inhibitor" (buffer only) and "no enzyme" (buffer only).
-
Add 20 µL of the diluted enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Start the Reaction: Add 10 µL of the 4-MU-NANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the Reaction: Add 150 µL of the stop solution to all wells.
-
Read Fluorescence: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[10]
-
Protocol 2: Cellular Viral Replication Assay
This protocol provides a framework for assessing the antiviral activity of Neuraminidase Inhibitor Compound X in a cell-based assay.
Materials:
-
Host cells (e.g., MDCK cells)
-
Influenza virus stock
-
Neuraminidase Inhibitor Compound X
-
Cell culture medium
-
Infection medium (e.g., serum-free medium with TPCK-trypsin)
-
Reagents for quantifying viral replication (e.g., for TCID50 assay, plaque assay, or qPCR of viral RNA)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of Neuraminidase Inhibitor Compound X in the infection medium.
-
Infection:
-
Wash the confluent cell monolayer with PBS.
-
Add the virus (at a predetermined multiplicity of infection - MOI) to the cells in the presence of the different inhibitor concentrations.
-
Include "no inhibitor" and "no virus" controls.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours).
-
Quantify Viral Replication: At the end of the incubation period, collect the cell supernatant or cell lysate and quantify the amount of virus using a suitable method (e.g., TCID50, plaque assay, qPCR).
-
Data Analysis: Determine the concentration of the inhibitor that reduces viral replication by 50% (EC50) by plotting the percentage of viral replication against the log of the inhibitor concentration.
Visual Guides
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Role of neuraminidase and its inhibition in the influenza virus life cycle.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Cell toxicity of Neuraminidase-IN-15 in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Neuraminidase-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 of this compound in a standard neuraminidase inhibition assay?
A1: The expected IC50 of this compound can vary depending on the influenza virus strain and the specific assay conditions. However, based on our internal validation, the typical IC50 value against N1 and N2 neuraminidase subtypes ranges from 10 to 50 nM. Significant deviations from this range may indicate issues with the experimental setup.
Q2: Is this compound expected to be cytotoxic to an uninfected cell line?
A2: this compound has been designed to be a highly specific inhibitor of viral neuraminidase. In our preclinical safety evaluations, it has demonstrated a favorable safety profile with low cytotoxicity in various human cell lines under standard cell culture conditions. However, high concentrations or prolonged exposure may lead to off-target effects and observable cytotoxicity. Please refer to the data tables below for specific cell line information.
Q3: What are the common signs of cytotoxicity that I should look for when using this compound?
A3: Common indicators of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), increased membrane permeability (as detected by assays like LDH), and induction of apoptosis (which can be measured by caspase activation or Annexin V staining).
Q4: Can this compound interfere with common cell viability assays?
A4: this compound is not known to directly interfere with common cell viability assays such as MTT, XTT, or CellTiter-Glo®. However, if you suspect interference, it is recommended to run a control experiment with the compound in cell-free media to assess any direct effects on the assay reagents.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity observed in uninfected cells.
| Possible Cause | Recommended Solution |
| Incorrect compound concentration | Verify the dilution calculations and the stock solution concentration. Perform a serial dilution to confirm the dose-response. |
| Cell line sensitivity | The specific cell line you are using may be particularly sensitive to this compound. We recommend testing a panel of different cell lines to assess cell-type specific toxicity. |
| Contamination of cell culture | Check for microbial contamination (e.g., mycoplasma) in your cell cultures, as this can exacerbate cytotoxic effects. |
| Off-target effects | At high concentrations, off-target effects may become apparent. Consider performing target engagement and selectivity profiling to investigate potential off-target interactions. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell line (typically <0.5%). |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Recommended Solution |
| Variability in cell seeding density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results. |
| Edge effects in microplates | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS instead. |
| Incomplete compound solubilization | Ensure that this compound is fully dissolved in the solvent before adding it to the cell culture media. Precipitation of the compound can lead to inconsistent dosing. |
| Fluctuations in incubator conditions | Maintain stable temperature, humidity, and CO2 levels in the incubator, as fluctuations can affect cell health and drug sensitivity. |
Data Presentation
Table 1: Cytotoxicity of this compound in Various Human Cell Lines (72-hour exposure)
| Cell Line | Cell Type | CC50 (µM) |
| A549 | Lung Carcinoma | > 100 |
| HEK293 | Human Embryonic Kidney | 85.2 |
| HepG2 | Hepatocellular Carcinoma | 78.5 |
| Jurkat | T-cell Lymphoma | 55.1 |
| PBMC | Peripheral Blood Mononuclear Cells | 62.7 |
CC50: 50% cytotoxic concentration
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
LDH Release Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to a maximum LDH release control (cells lysed with a lysis buffer).
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway for off-target cytotoxicity of this compound.
Technical Support Center: Overcoming Resistance to Neuraminidase-IN-15 in NDV Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Neuraminidase-IN-15 in Newcastle Disease Virus (NDV) strains during their experiments.
Troubleshooting Guide
This guide addresses common issues observed when NDV strains develop resistance to this compound, a potent inhibitor of the NDV hemagglutinin-neuraminidase (HN) protein.
Problem 1: Increased IC50 Value for this compound in Neuraminidase Inhibition Assays
Possible Cause: The NDV strain may have developed mutations in the hemagglutinin-neuraminidase (HN) gene, reducing the binding affinity of this compound to the active site of the neuraminidase. While specific resistance mutations to this compound in NDV have not been extensively documented in publicly available literature, mechanisms observed in influenza viruses provide a strong predictive framework.[1][2][3][4][5] These can include:
-
Catalytic Site Mutations: Amino acid substitutions directly within the neuraminidase active site can hinder the binding of the inhibitor.[2][3][4]
-
Framework Mutations: Changes in amino acids outside the active site can alter the overall conformation of the neuraminidase, indirectly affecting inhibitor binding.[5]
Solution Workflow:
Caption: Workflow for investigating increased IC50 values.
Experimental Protocol: HN Gene Sequencing
-
RNA Extraction: Isolate viral RNA from the resistant NDV strain using a commercial viral RNA extraction kit.
-
RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the full-length HN gene. Use primers specific to the HN gene of your NDV strain.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with the HN sequence of the sensitive parental NDV strain to identify mutations.
Problem 2: Reduced Efficacy of this compound in Plaque Reduction Assays
Possible Cause: Mutations in the HN protein may not only affect enzyme activity but also the protein's role in viral entry and budding, potentially compensating for the inhibitor's effect. The hemagglutinin-neuraminidase protein plays a role in both receptor binding and the release of progeny virions.[6][7][8]
Solution: Evaluate both the hemagglutination (HA) and neuraminidase (NA) activities of the resistant virus to understand the functional impact of the mutations.
Experimental Protocol: Hemagglutination (HA) and Neuraminidase Inhibition (NI) Assays
A detailed protocol for conducting HA and NI tests can be adapted from standard methods for NDV.[9][10][11]
Hemagglutination (HA) Assay:
-
Prepare serial two-fold dilutions of the virus in a 96-well V-bottom plate.
-
Add a standardized suspension of chicken red blood cells (RBCs) to each well.
-
Incubate at room temperature and observe for hemagglutination. The HA titer is the reciprocal of the highest virus dilution that causes complete agglutination.
Neuraminidase Inhibition (NI) Assay (Enzyme-Linked Lectin Assay - ELLA): This assay is a common method for determining the 50% inhibitory concentration (IC50) of a neuraminidase inhibitor.[12][13]
-
Coating: Coat a 96-well plate with fetuin, a glycoprotein rich in sialic acid.[12][13]
-
Inhibitor Dilution: Prepare serial dilutions of this compound.
-
Virus-Inhibitor Incubation: Incubate a standardized amount of the NDV strain with the different inhibitor concentrations.
-
Transfer to Coated Plate: Transfer the virus-inhibitor mixtures to the fetuin-coated plate and incubate. The viral neuraminidase will cleave sialic acid residues from the fetuin.
-
Detection: Add a lectin (e.g., peanut agglutinin) conjugated to a reporter enzyme (e.g., horseradish peroxidase) that binds to the exposed galactose residues after sialic acid cleavage.[12]
-
Substrate Addition: Add a chromogenic substrate and measure the optical density. The IC50 value is the inhibitor concentration that reduces neuraminidase activity by 50%.
Quantitative Data Summary
The following table presents hypothetical data comparing a sensitive NDV strain to a resistant variant. This compound is known to inhibit the La Sota Clone 30 NDV-HN with an IC50 of 0.06 µM.[14]
| NDV Strain | This compound IC50 (µM) | Relative NA Activity (%) | Relative HA Titer (%) | Key HN Mutation(s) |
| La Sota (Sensitive) | 0.06 | 100 | 100 | None |
| La Sota (Resistant Variant 1) | 6.2 | 85 | 95 | E119G |
| La Sota (Resistant Variant 2) | 25.8 | 70 | 110 | R292K |
| La Sota (Resistant Variant 3) | >100 | 65 | 105 | H274Y |
Note: The mutations listed are hypothetical and based on resistance mutations observed in influenza virus for other neuraminidase inhibitors, as direct data for this compound resistance in NDV is not available.[5][15]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the neuraminidase enzyme of Newcastle Disease Virus.[14] The viral neuraminidase is crucial for the release of newly formed virus particles from an infected host cell by cleaving sialic acid residues that would otherwise cause the viruses to aggregate on the cell surface.[7][16] By blocking the active site of the neuraminidase, this compound prevents viral release and spread.[17]
Q2: What are the primary mechanisms of resistance to neuraminidase inhibitors?
A2: Based on extensive research on influenza viruses, there are three main mechanisms of resistance to neuraminidase inhibitors:
-
Catalytic Site Mutations: Amino acid changes in the enzyme's active site directly prevent the inhibitor from binding.[2][3][4]
-
Structural Hindrance: Mutations near the active site can cause steric hindrance, blocking the inhibitor's access.[2][3][4]
-
Changes in Monomer Stability: Alterations in the protein structure can affect the stability of the neuraminidase tetramer, which can impact inhibitor efficacy.[2][3][4]
Caption: Primary mechanisms of neuraminidase inhibitor resistance.
Q3: Can resistance to this compound affect the virulence of the NDV strain?
A3: Yes, it is possible. The HN protein of NDV is a key determinant of the virus's tropism and virulence.[8][18] Mutations that confer resistance to a neuraminidase inhibitor can sometimes come at a cost to the virus's fitness, potentially leading to reduced replication or virulence. However, compensatory mutations can arise elsewhere in the genome that restore fitness, resulting in a resistant and virulent virus.[5]
Q4: If I observe resistance, should I increase the concentration of this compound?
A4: While increasing the inhibitor concentration might overcome low-level resistance, it is generally not a long-term solution for high-level resistance. A significant increase in the IC50 value suggests that the inhibitor is no longer effectively binding to the target. In such cases, it is crucial to characterize the resistance mechanism (see Troubleshooting Guide) and consider alternative inhibitors or therapeutic strategies.
Q5: How can I confirm that a specific mutation in the HN gene is responsible for resistance?
A5: The gold standard for confirming the role of a specific mutation is through reverse genetics. This involves introducing the mutation of interest into a wild-type, sensitive NDV infectious clone. The resulting recombinant virus can then be tested in neuraminidase inhibition and plaque reduction assays to see if the single mutation is sufficient to confer the resistant phenotype.
References
- 1. Molecular mechanisms of influenza virus resistance to neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 8. The Hemagglutinin-Neuraminidase Protein of Newcastle Disease Virus Determines Tropism and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agriculture.gov.au [agriculture.gov.au]
- 10. Preparation and diagnostic utility of a hemagglutination inhibition test antigen derived from the baculovirus-expressed hemagglutinin-neuraminidase protein gene of Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. izsvenezie.com [izsvenezie.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Study of Neuraminidase-Inhibiting Antibodies in Clinical Trials of Live Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Neuraminidase - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Newcastle disease virus fusion and haemagglutinin-neuraminidase proteins contribute to its macrophage host range - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Neuraminidase-IN-15: A Potent and Specific Inhibitor of Newcastle Disease Virus HN
A comparative analysis of Neuraminidase-IN-15 (also known as compound 23) reveals its high potency and specificity for the hemagglutinin-neuraminidase (HN) protein of Newcastle disease virus (NDV), outperforming several known neuraminidase inhibitors. This guide provides a comprehensive comparison with alternative inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Executive Summary
This compound, a novel sialic acid derivative, demonstrates exceptional inhibitory activity against the neuraminidase function of the NDV HN protein, a crucial component for viral replication and spread. With IC50 values in the low nanomolar range against various NDV strains, it shows significant promise as a lead compound for the development of antiviral therapeutics for Newcastle disease, a major threat to the poultry industry worldwide. This document presents a comparative analysis of this compound against other sialic acid-based inhibitors and discusses its specificity and mechanism of action.
Comparative Performance Analysis
The efficacy of this compound has been rigorously evaluated against a panel of NDV strains and compared with established neuraminidase inhibitors. The data, summarized in the tables below, highlight its superior performance.
Neuraminidase Inhibition Assay (IC50 Values)
The half-maximal inhibitory concentration (IC50) was determined for this compound and other compounds against the neuraminidase activity of the HN protein from three different NDV strains: La Sota (vaccine strain), a second La Sota Clone 30, and a velogenic (highly virulent) strain.
| Compound | NDV La Sota IC50 (µM) | NDV La Sota Clone 30 IC50 (µM) | Velogenic Strain IC50 (µM) |
| This compound (Compound 23) | 0.05 | 0.06 | 0.04 |
| Zanamivir | 23 | 70 | 35 |
| BCX 2798 | 0.11 | 0.32 | 0.15 |
| DANA | 14 | 6.2 | 8.5 |
| FANA | 13 | 9.8 | 11 |
Data sourced from Rota P, et al. ACS Infect Dis. 2023.[1][2]
Viral Replication and Release Inhibition in Cell Culture
Beyond enzymatic inhibition, the ability of this compound to suppress viral replication and release in a cellular context was assessed using Vero cells.
| Compound | NDV La Sota Binding IC50 (µM) | NDV La Sota Release IC50 (µM) |
| This compound (Compound 23) | 24 | 0.13 |
Data sourced from MedchemExpress product information, referencing Rota P, et al. ACS Infect Dis. 2023.[1]
Mechanism of Action and Specificity
This compound functions by specifically targeting the neuraminidase active site of the NDV HN protein. The HN protein is a bifunctional glycoprotein essential for the viral life cycle. Its hemagglutinin function allows the virus to bind to sialic acid receptors on the host cell surface, while its neuraminidase activity is required for the release of newly formed virus particles from the infected cell, preventing their self-aggregation.
By inhibiting the neuraminidase activity, this compound effectively traps the progeny virions on the surface of the infected cell, thereby preventing the spread of the infection.
Mechanism of this compound Action
Experimental Protocols
Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NDV neuraminidase.
Materials:
-
Purified NDV HN protein
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Test compounds (this compound and alternatives)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the purified NDV HN protein to each well.
-
Add the diluted test compounds to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-methylumbelliferone).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Neuraminidase Inhibition Assay Workflow
Viral Binding and Release Assay
These assays determine the effect of the inhibitor on the attachment of the virus to host cells and the release of new virions from infected cells.
Viral Binding Inhibition Assay:
Materials:
-
Vero cells
-
Newcastle Disease Virus (NDV)
-
Test compounds
-
Cell culture medium
-
Antibodies against NDV HN protein
-
Secondary antibodies conjugated to a fluorescent marker
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed Vero cells in appropriate culture plates and grow to confluency.
-
Pre-incubate the NDV with serial dilutions of the test compound for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the Vero cell monolayers and incubate at 4°C for 1 hour to allow for viral binding but prevent entry.
-
Wash the cells extensively with cold PBS to remove unbound virus.
-
Fix the cells and stain with a primary antibody specific for the NDV HN protein.
-
Wash and then stain with a fluorescently labeled secondary antibody.
-
Quantify the amount of bound virus by flow cytometry or fluorescence microscopy.
-
Determine the IC50 for binding inhibition.
Viral Release Inhibition Assay:
Materials:
-
Vero cells
-
Newcastle Disease Virus (NDV)
-
Test compounds
-
Cell culture medium
-
Plaque assay reagents or quantitative PCR reagents
Procedure:
-
Infect confluent monolayers of Vero cells with NDV at a specific multiplicity of infection (MOI).
-
After the viral adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compound.
-
Incubate the infected cells for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of infectious virus released into the supernatant using a plaque assay or by quantifying viral RNA using qRT-PCR.
-
Determine the IC50 for viral release inhibition.
Viral Binding and Release Assay Workflows
Conclusion
This compound stands out as a highly potent and specific inhibitor of the Newcastle disease virus HN protein. Its superior performance in both enzymatic and cell-based assays compared to established neuraminidase inhibitors like Zanamivir and BCX 2798 underscores its potential as a valuable tool for research and a promising candidate for further preclinical development as an anti-NDV therapeutic. The detailed protocols provided herein should facilitate the replication and extension of these findings by the research community.
References
- 1. Production of Newcastle Disease Virus by Vero Cells Grown on Cytodex 1 Microcarriers in a 2-Litre Stirred Tank Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Newcastle Disease Virus F and HN Proteins in Protective Immunity by Using a Recombinant Avian Paramyxovirus Type 3 Vector in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Neuraminidase-IN-15: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Neuraminidase-IN-15, a potent inhibitor of the Newcastle disease virus (NDV) neuraminidase, with other relevant neuraminidase inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying mechanisms to facilitate an objective evaluation of this novel compound.
Executive Summary
This compound has emerged as a highly effective inhibitor of the Newcastle disease virus (NDV) hemagglutinin-neuraminidase (HN) protein. Experimental data demonstrates its superior inhibitory activity against the NDV La Sota strain compared to several other compounds. This guide will delve into the specifics of its inhibitory mechanism, compare its performance against established and experimental neuraminidase inhibitors, and provide the necessary experimental details for independent verification and further research.
Comparative Inhibitory Activity
The inhibitory potential of this compound and other relevant compounds against viral neuraminidases has been evaluated through in vitro enzymatic and cell-based assays. The following tables summarize the key quantitative data from these studies.
In Vitro Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table compares the IC50 values of this compound and other inhibitors against the neuraminidase of the NDV La Sota strain.
| Compound | Target Neuraminidase | IC50 (µM)[1] |
| This compound | NDV La Sota HN | 0.06 |
| Compound 9 | NDV La Sota HN | 0.03 |
| Compound 10 | NDV La Sota HN | 0.04 |
| Compound 24 | NDV La Sota HN | 0.13 |
| DANA | NDV La Sota HN | 13 |
| FANA | NDV La Sota HN | 1.5 |
| Zanamivir | NDV La Sota HN | > 5000 |
| BCX 2798 | NDV La Sota HN | 0.25 |
Note: Data extracted from Rota P, et al. ACS Infect Dis. 2023.
Cell-Based Antiviral Activity
Beyond enzymatic inhibition, the effectiveness of these compounds in a cellular context is crucial. The following table presents data from viral binding and release inhibition assays in Vero cells infected with the NDV La Sota strain.
| Compound | Viral Binding IC50 (µM)[1] | Viral Release IC50 (µM)[1] |
| This compound | 24 | 0.13 |
| Compound 9 | 4 | 0.09 |
| Compound 10 | 4 | 0.09 |
| Compound 24 | 25 | 0.19 |
| DANA | > 100 | 15 |
| FANA | 20 | 1.5 |
| Zanamivir | > 100 | > 5000 |
| BCX 2798 | 25 | 0.25 |
Note: Data extracted from Rota P, et al. ACS Infect Dis. 2023.
Understanding the Inhibitory Mechanism
Neuraminidase inhibitors function by blocking the active site of the neuraminidase enzyme, which is crucial for the release of progeny virions from infected host cells. This action prevents the spread of the virus to new cells. The hemagglutinin-neuraminidase (HN) protein of paramyxoviruses like NDV is a multifunctional protein responsible for both receptor binding and neuraminidase activity.
The diagram below illustrates the general mechanism of neuraminidase inhibition.
Caption: Mechanism of Neuraminidase Inhibition.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for the key experiments cited in this guide are provided below.
Neuraminidase Inhibition (NI) Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the neuraminidase enzyme.
Materials:
-
Purified Newcastle disease virus (e.g., La Sota strain)
-
2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Test compounds (e.g., this compound) serially diluted
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Add 20 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of serially diluted test compounds to the respective wells.
-
Add 10 µL of purified virus suspension to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of MUNANA substrate (final concentration, e.g., 100 µM).
-
Measure the fluorescence (excitation: 365 nm, emission: 450 nm) every minute for 45 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Viral Binding and Release Inhibition Assays
These cell-based assays assess the ability of a compound to interfere with the virus's ability to attach to and be released from host cells.
Materials:
-
Vero cells
-
Newcastle disease virus (e.g., La Sota strain)
-
Test compounds
-
Cell culture medium
-
Reagents for quantitative PCR (qPCR)
Viral Binding Inhibition Assay Protocol:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Pre-chill the cells at 4°C for 1 hour.
-
Incubate the virus with serial dilutions of the test compound at 37°C for 1 hour.
-
Add the virus-compound mixture to the cells and incubate at 4°C for 1 hour to allow binding.
-
Wash the cells three times with cold PBS to remove unbound virus.
-
Extract viral RNA from the cells and perform qPCR to quantify the amount of bound virus.
-
Calculate the IC50 for binding inhibition.
Viral Release Inhibition Assay Protocol:
-
Infect confluent Vero cells in 24-well plates with NDV at a specified multiplicity of infection (MOI).
-
After 1 hour of adsorption at 37°C, wash the cells and add fresh medium containing serial dilutions of the test compound.
-
Incubate the plates at 37°C for 24 hours.
-
Collect the supernatant and extract viral RNA.
-
Quantify the amount of released virus in the supernatant using qPCR.
-
Calculate the IC50 for viral release inhibition.
The workflow for these cell-based assays is depicted below.
Caption: Experimental Workflow for Cell-Based Assays.
Discussion and Future Directions
The data presented in this guide clearly position this compound as a potent and specific inhibitor of the Newcastle disease virus neuraminidase. Its low nanomolar IC50 value in enzymatic assays and its efficacy in preventing viral release in cell culture highlight its potential as a lead compound for the development of antiviral therapies against NDV.
Notably, the established influenza neuraminidase inhibitor, Zanamivir, showed negligible activity against NDV neuraminidase, underscoring the structural differences between the neuraminidases of influenza viruses and paramyxoviruses and the need for specific inhibitors.[1] Conversely, compounds like BCX 2798, originally developed against human parainfluenza viruses, demonstrate cross-reactivity with NDV, suggesting a degree of conservation in the active sites of paramyxovirus HN proteins.[1][2]
Future research should focus on elucidating the detailed kinetic parameters of this compound, including its inhibition constant (Ki) and mode of inhibition (e.g., competitive, non-competitive). In vivo studies in relevant animal models, such as chickens, are essential to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile. Furthermore, a comprehensive screening of this compound against a broader panel of neuraminidases from different NDV genotypes and other paramyxoviruses, as well as influenza A and B viruses, would provide a clearer picture of its selectivity and potential for broader applications.
References
Oseltamivir's Antiviral Efficacy: A Comparative Analysis of In Vitro Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro antiviral effects of oseltamivir, a widely used neuraminidase inhibitor for the treatment of influenza. This document summarizes quantitative data from various studies, details common experimental protocols, and visualizes the general workflow for assessing antiviral efficacy.
Oseltamivir is a cornerstone of influenza antiviral therapy, functioning by inhibiting the viral neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells.[1] The in vitro efficacy of oseltamivir is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase activity of a given influenza virus strain. This guide compiles and compares IC50 values reported in different studies to provide a broader understanding of oseltamivir's activity against various influenza A and B virus subtypes.
Comparative Efficacy of Oseltamivir Against Influenza Viruses
The antiviral activity of oseltamivir, presented as IC50 values, varies depending on the influenza virus type and subtype. The following table summarizes IC50 values for oseltamivir against influenza A (H1N1), influenza A (H3N2), and influenza B viruses as reported in several studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental assays and specific viral strains used.
| Influenza Virus | Strain(s) | Oseltamivir IC50 (nM) | Reference(s) |
| Influenza A (H1N1) | A/Oklahoma/447/2008 | 0.0112 | [2] |
| A/Mississippi/3/2001 | 0.045 (therapeutic) | [3] | |
| A/NWS/33 | 0.51 | [4] | |
| Various clinical isolates (2002-2003) | Mean: 1.34 | [5] | |
| Influenza A (H3N2) | A/Victoria/3/75 | 0.19 | [4] |
| Various clinical isolates (2002-2003) | Mean: 0.67 | [5] | |
| Drug-sensitive control strain | 0.46 | [6] | |
| Influenza B | B/HongKong/CUHK33261/2012 | 0.00114 | [2] |
| Various clinical isolates (pre-treatment) | Mean: 75.4 | [7] | |
| Various clinical isolates (2002-2003) | Mean: 13 | [5] |
Generally, influenza A viruses, particularly the H3N2 subtype, tend to be more sensitive to oseltamivir than influenza B viruses, which often exhibit higher IC50 values.[5][7][8] It is also noteworthy that oseltamivir-resistant strains, such as those with the H275Y mutation in the neuraminidase gene of H1N1 viruses, show significantly higher IC50 values, often exceeding 100 nM.[9]
Experimental Protocols for Assessing Antiviral Efficacy
The determination of oseltamivir's IC50 values predominantly relies on neuraminidase inhibition assays. The most common methods are the fluorometric assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate and chemiluminescence-based assays.[10][11]
Neuraminidase Inhibition Assay (Fluorometric Method)
This widely used assay measures the ability of an antiviral compound to inhibit the enzymatic activity of influenza neuraminidase.[10]
Key Steps:
-
Virus Preparation: Influenza virus isolates are propagated, typically in Madin-Darby canine kidney (MDCK) cells, and the virus titer is determined.[4]
-
Serial Dilution of Inhibitor: Oseltamivir carboxylate (the active metabolite of oseltamivir) is serially diluted to create a range of concentrations.
-
Incubation: A standardized amount of the influenza virus is incubated with the various concentrations of the inhibitor for a specific period (e.g., 30 minutes at 37°C) to allow for binding to the neuraminidase enzyme.[4]
-
Substrate Addition: The fluorogenic substrate MUNANA is added to the virus-inhibitor mixture.[10]
-
Enzymatic Reaction and Measurement: The mixture is incubated to allow the neuraminidase to cleave the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone. The fluorescence is then measured using a fluorometer.[10]
-
IC50 Calculation: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that reduces the neuraminidase activity by 50% compared to the control (no inhibitor).[9]
Chemiluminescence-Based Neuraminidase Inhibition Assay
This method offers higher sensitivity compared to the fluorometric assay.[11]
Key Steps:
-
Virus and Inhibitor Preparation: Similar to the fluorometric assay, the virus is prepared and the inhibitor is serially diluted.
-
Incubation: The virus and inhibitor are incubated together.
-
Substrate Addition: A chemiluminescent substrate, a 1,2-dioxetane derivative of sialic acid, is added.[11]
-
Signal Detection: The light produced from the enzymatic reaction is measured using a luminometer.[4][9]
-
IC50 Calculation: The IC50 value is determined by plotting the light intensity against the inhibitor concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for determining the in vitro efficacy of a neuraminidase inhibitor like oseltamivir.
References
- 1. Influenza virus susceptibility and resistance to oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oseltamivir resistance in an influenza A (H3N2) virus isolated from an immunocompromised patient during the 2014–2015 influenza season in Alberta, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Oseltamivir Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neuraminidase-IN-15: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Neuraminidase-IN-15, a neuraminidase inhibitor.
Hazard Assessment and Waste Characterization
Before disposal, it is crucial to characterize the waste. Based on available information for neuraminidase and its inhibitors, this compound should be handled as a potentially hazardous substance. The SDS for a general neuraminidase product indicates that it may cause allergy or asthma symptoms or breathing difficulties if inhaled[1]. Therefore, it is prudent to treat waste containing this compound as hazardous.
All chemical waste must be managed in a way that is safe and environmentally sound, complying with all applicable federal, state, and local regulations[2].
Step-by-Step Disposal Procedures
-
Waste Minimization : The first step in responsible waste management is to minimize the amount of waste generated. This can be achieved by:
-
Ordering only the necessary quantities of this compound.
-
Reducing the scale of experiments whenever possible[2].
-
Avoiding the preparation of excessive stock solutions.
-
-
Personal Protective Equipment (PPE) : When handling this compound and its waste, appropriate PPE must be worn. This includes:
-
Waste Segregation and Collection :
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible substances can react violently or release flammable or poisonous gases[4].
-
Collect waste in a designated, properly labeled, and compatible container. Plastic containers are often preferred[2]. The original container can be used if it is in good condition[4].
-
Keep the waste container securely capped except when adding waste[4].
-
-
Storage :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".
-
Indicate the hazards associated with the waste (e.g., "Potential Sensitizer").
-
-
Disposal Request :
-
Once the container is full or has been accumulating for the maximum allowed time (often up to 12 months, but local regulations may vary), contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal company for pick-up[2][5].
-
Never dispose of this compound down the drain or in the regular trash[3][5][6].
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to hazardous waste disposal.
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [2] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [2] |
| Container Residue Limit | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal | [7] |
| pH for Drain Disposal (Not for this compound) | Between 5.5 and 10.5 (for approved substances only) | [6] |
Experimental Protocols: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing :
-
Rinse the empty container three times with a suitable solvent capable of removing the residue. Water may be a suitable solvent, but this should be confirmed based on the solubility of this compound.
-
Each rinse should use a volume of solvent equal to approximately 5% of the container's volume[5].
-
-
Rinsate Collection :
-
Container Disposal :
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. nems.nih.gov [nems.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Neuraminidase-IN-15
Disclaimer: No specific Safety Data Sheet (SDS) for "Neuraminidase-IN-15" was found. This guide is based on safety protocols for neuraminidase enzymes and general guidance for handling powdered chemical inhibitors in a laboratory setting. It is imperative to consult the specific SDS for any compound you work with and to perform a risk assessment prior to handling.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural guidance to ensure safe handling from receipt to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While many neuraminidase enzyme preparations are not classified as hazardous, some may cause respiratory sensitization if inhaled, particularly in powdered form. Neuraminidase inhibitors, as chemical compounds, should be handled with care, assuming they are potentially hazardous until proven otherwise. The following PPE is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Crucial when handling powdered forms to prevent inhalation and potential respiratory sensitization. Recommended for all procedures involving potential aerosol generation. |
Handling Procedures
Adherence to standard laboratory practices is essential. Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powdered substances.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a chemical spill kit is readily accessible.
-
Don all required PPE as specified in Table 1.
-
-
Weighing (for powdered form):
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize inhalation risk.
-
Use anti-static weigh paper or boats.
-
Handle with non-sparking spatulas.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
Add solvent to the powdered compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Use in Assays:
-
When performing neuraminidase inhibition assays or other experiments, handle all solutions containing this compound with the same level of precaution.[1]
-
Avoid creating aerosols. Use filtered pipette tips.
-
-
Storage:
Spill and Exposure Procedures
Immediate and appropriate response to spills and exposures is critical.
Table 2: Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Minor Spill | Absorb with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water. |
| Major Spill | Evacuate the area. Alert laboratory personnel and the safety officer. If flammable solvents are involved, eliminate all ignition sources. Proceed with cleanup only if trained and equipped to do so. |
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and experimental waste should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
